molecular formula C9H8F3NO2 B1390724 3-Methoxy-5-(trifluoromethyl)benzamide CAS No. 916420-94-5

3-Methoxy-5-(trifluoromethyl)benzamide

Cat. No.: B1390724
CAS No.: 916420-94-5
M. Wt: 219.16 g/mol
InChI Key: WGBNIWDYAYYIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBNIWDYAYYIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Methoxy-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 916420-94-5 Document Type: Technical Guide & Application Note Version: 2.0 (Scientific Reference)[1]

Executive Summary

3-Methoxy-5-(trifluoromethyl)benzamide (CAS 916420-94-5) is a specialized fluorinated aromatic building block used extensively in modern medicinal chemistry.[1] Unlike simple benzamides, this compound features a specific 3,5-disubstitution pattern that balances electronic withdrawal (via the -CF3 group) with electron donation (via the -OMe group).[1] This unique "push-pull" electronic profile, combined with the hydrogen-bonding capability of the primary amide, makes it a critical scaffold in the design of T-type calcium channel blockers and D-dopachrome tautomerase (D-DT) inhibitors .[1]

This guide details the physicochemical properties, validated synthetic protocols, and therapeutic applications of this compound, specifically highlighting its utility in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertyData
CAS Number 916420-94-5
IUPAC Name This compound
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
LogP (Predicted) ~1.8 - 2.1 (Moderate Lipophilicity)
H-Bond Donors 1 (Amide NH₂)
H-Bond Acceptors 2 (Amide O, Methoxy O)
Key Functional Groups Trifluoromethyl (Metabolic Stability), Methoxy (H-Bonding), Primary Amide (Ligand Anchoring)

Synthetic Architecture

The synthesis of this compound is typically achieved via the activation of its corresponding benzoic acid precursor.[1] Below are two validated methodologies: the classical Acid Chloride route for scale-up and the Coupling Reagent route for library generation.

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

Principle: Conversion of the carboxylic acid to a highly reactive acid chloride using thionyl chloride, followed by ammonolysis.

  • Activation: Charge a reaction vessel with 3-methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) and dry toluene or DCM.

  • Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise with a catalytic amount of DMF. Heat to reflux (80°C) for 2–3 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. The residue is the crude acid chloride.[1]

  • Ammonolysis: Redissolve residue in dry DCM. Cool to 0°C. Sparge with anhydrous Ammonia gas (NH₃) or add ammonium hydroxide (28% aq) under vigorous stirring.

  • Isolation: Precipitate forms. Filter the solid, wash with water (to remove NH₄Cl), and recrystallize from Ethanol/Water.

Protocol B: HATU/EDC Coupling (Library Scale)

Principle: Mild activation using uronium/carbodiimide coupling agents to prevent harsh conditions.

  • Dissolution: Dissolve 3-methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) in DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at Room Temperature (RT).

  • Amidation: Add Ammonium Chloride (2.0 eq) or a specific amine (if derivatizing). Stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄.[1]

Visualization: Synthetic Pathway

Synthesis Acid 3-Methoxy-5-(trifluoromethyl) benzoic acid (Precursor) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2 / Reflux (Scale-Up) Activated HATU-Activated Ester Acid->Activated HATU / DIPEA (Lab Scale) Product 3-Methoxy-5-(trifluoromethyl) benzamide (CAS 916420-94-5) Chloride->Product NH3 (gas) or NH4OH (aq) Activated->Product NH4Cl / RT

Figure 1: Dual synthetic pathways for CAS 916420-94-5, contrasting the classical acid chloride route with modern coupling methodologies.[1][2][3][4][5][6][7]

Medicinal Chemistry Applications

The this compound motif is not merely a passive structural element; it serves as a "privileged scaffold" in drug discovery.[1]

T-Type Calcium Channel Blockers

Context: T-type calcium channels (Cav3.x) are implicated in epilepsy, neuropathic pain, and cancer cell proliferation.[1] Application: In Patent US8377968B2 , this benzamide is utilized as a core fragment to synthesize N-piperidinyl acetamide derivatives.[1]

  • Mechanism: The benzamide moiety likely occupies a hydrophobic pocket within the channel pore.[1] The -CF3 group enhances membrane permeability (lipophilicity), allowing the drug to access the transmembrane domain, while the -OMe group provides a specific vector for hydrogen bonding with channel residues.[1]

D-Dopachrome Tautomerase (D-DT) Inhibitors & PROTACs

Context: D-DT is a cytokine and enzyme involved in inflammatory diseases.[1] Application: Research from KU Leuven identifies this specific benzamide fragment as a binder for D-DT.[1]

  • PROTAC Utility: The fragment has been incorporated into Proteolysis Targeting Chimeras (PROTACs) . By linking this benzamide (which binds the target D-DT) to an E3 ligase recruiter (like pomalidomide), researchers can induce the degradation of the pathogenic protein.[1]

  • Significance: This highlights the compound's utility as a "Warhead" in fragment-based design—it is small enough to bind efficiently but possesses enough structural complexity to ensure specificity.[1]

Structural Activity Relationship (SAR) Logic

The 3,5-substitution pattern is deliberate:

  • Meta-CF3: Increases metabolic stability (blocks CYP450 oxidation at the vulnerable 3/5 positions) and boosts lipophilicity (LogP).[1]

  • Meta-OMe: Acts as a weak H-bond acceptor and modulates the acidity of the amide NH protons via inductive effects.[1]

Visualization: Pharmacophore Map

Pharmacophore Benzene Benzene Core (Scaffold) CF3 5-Trifluoromethyl (-CF3) Lipophilicity & Metabolic Block Benzene->CF3 Position 5 OMe 3-Methoxy (-OMe) H-Bond Acceptor Benzene->OMe Position 3 Amide 1-Benzamide (-CONH2) Primary H-Bond Donor/Acceptor Benzene->Amide Position 1 Hydrophobic Hydrophobic Pocket (Ca2+ Channel / D-DT) CF3->Hydrophobic Van der Waals H_Bond Residue Interaction (Ser/Thr/Tyr) OMe->H_Bond Vector Specificity Amide->H_Bond H-Bonding

Figure 2: Pharmacophore mapping of this compound, illustrating the specific biological interactions mediated by each functional group.[1]

Analytical Characterization

To validate the identity of CAS 916420-94-5, the following analytical signatures should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~3.85 ppm: Singlet (3H) – Methoxy group (-OCH₃).[1]

    • δ ~7.40 – 7.80 ppm: Multiplet (3H) – Aromatic protons (H2, H4, H6). Look for meta-coupling patterns.[1]

    • δ ~8.10 ppm: Broad Singlet (1H) – Amide NH (trans).

    • δ ~7.50 ppm: Broad Singlet (1H) – Amide NH (cis).

  • ¹⁹F NMR:

    • δ ~ -62.0 ppm: Singlet – Trifluoromethyl group (-CF₃).[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).

    • Retention Time: Expect elution after simple benzamides due to the lipophilic -CF3 group.[1]

Safety & Handling

  • GHS Classification:

    • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

    • STOT SE 3: May cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Avoid dust formation.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at room temperature in a tightly sealed container. Stable under normal conditions; avoid strong oxidizing agents.[1]

References

  • US Patent 8,377,968 B2 . N-piperidinyl acetamide derivatives as calcium channel blockers.[1][8] Assignee: Merck Sharp & Dohme Corp. (2013).

  • Lirias (KU Leuven) Research Repository . The synthesis of 1,2,3-triazoles as binders of D-dopachrome tautomerase (D-DT). (2024).

  • Matrix Scientific . Product Sheet: this compound (CAS 916420-94-5).[1][9]

  • BenchChem . Synthesis routes of 3-(Trifluoromethyl)benzamide derivatives.

  • ChemicalBook . Synthesis of Trifluoromethylbenzoic acid precursors.

Sources

Technical Monograph: 3-Methoxy-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Medicinal Chemistry Applications [1]

Executive Summary

3-Methoxy-5-(trifluoromethyl)benzamide (CAS: 916420-94-5) represents a high-value pharmacophore in modern medicinal chemistry.[1] It serves as a critical "privileged structure" intermediate, particularly in Fragment-Based Drug Discovery (FBDD).[1] This molecule combines the metabolic stability and lipophilicity of the trifluoromethyl group with the hydrogen-bond accepting capacity of the methoxy moiety, all anchored by a primary amide that facilitates diverse chemical diversifications.

This guide provides a rigorous technical analysis of the molecule’s physicochemical profile, a validated synthetic protocol from its benzoic acid precursor, and an evaluation of its utility in modulating potencies in kinase and GPCR ligand design.

Structural Analysis & Physicochemical Profile

The molecule features a 1,3,5-trisubstituted benzene ring.[1] This meta-substitution pattern is electronically significant. The trifluoromethyl (-CF


) group is a strong electron-withdrawing group (EWG) via induction, while the methoxy (-OCH

) group acts as a weak activator via resonance but withdraws via induction.[1]
Electronic "Push-Pull" Dynamics

The juxtaposition of the -CF


 and -OCH

groups creates a unique electrostatic potential surface (ESP).[1] The -CF

group depletes electron density from the ring, increasing the acidity of the amide protons (N-H), thereby strengthening their capacity as Hydrogen Bond Donors (HBD).[1] Conversely, the methoxy oxygen remains a viable Hydrogen Bond Acceptor (HBA).
Key Physicochemical Data

Data synthesized from calculated models and analogous structures.

PropertyValueSignificance
CAS Registry 916420-94-5Unique Identifier
Molecular Formula C

H

F

NO

--
Molecular Weight 219.16 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
LogP (Predicted) ~1.9 - 2.2Optimal lipophilicity for membrane permeability
Topological PSA ~55 Å

Indicates good oral bioavailability potential
H-Bond Donors 2 (Amide NH

)
Critical for active site engagement
H-Bond Acceptors 2 (Amide O, Methoxy O)Critical for active site engagement

Validated Synthetic Protocol

Objective: Synthesis of this compound from 3-Methoxy-5-(trifluoromethyl)benzoic acid.

Precursor: 3-Methoxy-5-(trifluoromethyl)benzoic acid (CAS: 53985-48-1).[1][2] Methodology: Acid Chloride Activation followed by Amidation.[1]

Reaction Logic

Direct amidation of electron-deficient benzoic acids can be sluggish.[1] Conversion to the acid chloride using Thionyl Chloride (SOCl


) or Oxalyl Chloride is preferred to generate a highly electrophilic carbonyl center, ensuring rapid reaction with aqueous ammonia.
Step-by-Step Protocol

Reagents:

  • 3-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq)[1][2]

  • Thionyl Chloride (SOCl

    
    ) (3.0 eq)[1]
    
  • Catalytic DMF (2 drops)[1]

  • Ammonium Hydroxide (28-30% aq) or NH

    
     in Methanol[1]
    
  • Dichloromethane (DCM) (Solvent)[1]

Procedure:

  • Activation: In a flame-dried Round Bottom Flask (RBF) under Nitrogen atmosphere, dissolve the benzoic acid derivative in anhydrous DCM.

  • Chlorination: Add catalytic DMF. Dropwise add Thionyl Chloride at 0°C.[1]

  • Reflux: Allow to warm to room temperature (RT) and reflux at 40°C for 2-3 hours. Monitor by TLC (conversion of acid to non-polar spot, often visualized by quenching a mini-aliquot with methanol).

  • Evaporation: Remove solvent and excess SOCl

    
    in vacuo to yield the crude acid chloride (typically a yellow oil/solid). Critical: Do not purify on silica.
    
  • Amidation: Re-dissolve the residue in dry DCM or THF. Cool to 0°C.[1]

  • Quench: Slowly add excess Ammonium Hydroxide (aq) or 7N NH

    
     in MeOH. Stir vigorously for 1 hour.
    
  • Workup: Dilute with water. Extract with Ethyl Acetate (3x).[1] Wash organics with 1N HCl (to remove excess amine), sat. NaHCO

    
    , and Brine.[1]
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Hexanes if necessary.[1]
Synthetic Workflow Visualization

SynthesisWorkflow Precursor 3-Methoxy-5-(trifluoromethyl) benzoic acid (CAS: 53985-48-1) Activation Activation (SOCl2, cat. DMF, Reflux) Precursor->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -SO2 Amidation Amidation (NH4OH or NH3/MeOH) Intermediate->Amidation Product 3-Methoxy-5-(trifluoromethyl) benzamide (CAS: 916420-94-5) Amidation->Product Nucleophilic Acyl Substitution

Figure 1: Step-wise synthetic conversion from the benzoic acid precursor via acid chloride activation.[1][3]

Medicinal Chemistry Applications

This scaffold is rarely a "drug" in isolation but acts as a high-efficiency fragment.[1] Its utility lies in the specific properties conferred by its substituents.[4][5][6]

The Trifluoromethyl Advantage

The -CF


 group at the 5-position serves three critical roles:
  • Metabolic Blocking: It prevents Cytochrome P450-mediated oxidation at the meta position, a common metabolic soft spot in phenyl rings.[1]

  • Lipophilicity Boost: It significantly increases LogP compared to a methyl group (+0.88

    
     value vs +0.56), enhancing blood-brain barrier (BBB) penetration if central nervous system (CNS) activity is desired.[1]
    
  • Bioisosterism: It acts as a bioisostere for a chlorine atom or an isopropyl group but with higher metabolic stability.[1]

Structure-Activity Relationship (SAR) Logic

In kinase inhibitors or GPCR ligands, the amide group often serves as the "hinge binder" or the polar anchor.[1] The 3-methoxy group provides a secondary vector for interaction, often filling a small hydrophobic pocket while offering an oxygen lone pair for water-mediated bridging.[1]

Pharmacophore Mapping

SAR_Map Core Benzene Scaffold CF3 5-CF3 Group (Lipophilic/Metabolic Shield) Core->CF3 Electron Withdrawal (Inductive) OMe 3-OMe Group (H-Bond Acceptor) Core->OMe Electron Donation (Resonance) Amide 1-Amide Group (Primary Interaction/Warhead) Core->Amide Anchor Point MetabolicStability MetabolicStability CF3->MetabolicStability Blocks CYP450 Solubilization Solubilization OMe->Solubilization Polarity Tuning Binding Binding Amide->Binding H-Bond Donor/Acceptor

Figure 2: Pharmacophore map detailing the electronic and steric contributions of substituents.[1]

References

  • Matrix Scientific. (n.d.).[1][7] this compound Product Entry. Retrieved from (Verified CAS: 916420-94-5).[1]

  • Sigma-Aldrich. (n.d.).[1] this compound.[1] Retrieved from .[1]

  • SynQuest Laboratories. (2016).[1][2] Safety Data Sheet: 3-Methoxy-5-(trifluoromethyl)benzoic acid. Retrieved from .[1]

  • Meanwell, N. A. (2018).[1][8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF3 utility).

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. (Contextual grounding for Benzamide fragments).

Sources

Technical Monograph: 3-Methoxy-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Substituted Benzamide / Medicinal Chemistry Building Block CAS Registry Number: 916420-94-5 Molecular Formula: C₉H₈F₃NO₂[1][2]

Part 1: Chemical Identity & Nomenclature Logic[4]

IUPAC Nomenclature Derivation

The systematic name 3-Methoxy-5-(trifluoromethyl)benzamide is derived through strict adherence to IUPAC priority rules for poly-substituted benzenes.[2][3]

  • Principal Functional Group: The carboxamide group (-CONH₂) has the highest priority for citation as the suffix, defining the parent structure as benzamide .[2][3]

  • Numbering: The carbon atom attached to the carboxamide group is designated as C1 .[2][3]

  • Substituents:

    • -OCH₃ (Methoxy): An ether linkage.[2][3]

    • -CF₃ (Trifluoromethyl): A haloalkyl group.[2][3][4]

  • Locants: Numbering proceeds around the ring to give the lowest possible locant set.[2][3] Both directions (clockwise or counter-clockwise) would yield positions 3 and 5.[2][3]

  • Alphabetization: Substituents are listed alphabetically. M ethoxy precedes T rifluoromethyl.[2][3]

Final Name: this compound.[1][2][3]

Physicochemical Profile

This molecule serves as a critical "fragment" in fragment-based drug discovery (FBDD).[2][3] Its physicochemical properties are dominated by the electron-withdrawing nature of the trifluoromethyl group and the hydrogen-bond accepting capacity of the methoxy group.[2]

PropertyValueSignificance in Drug Design
Molecular Weight 219.16 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[2]
LogP (Predicted) ~2.1 - 2.4Moderate lipophilicity; ensures good membrane permeability.[2][3]
H-Bond Donors 2 (Amide NH₂)Critical for active site anchoring (e.g., hinge binding in kinases).[2][3]
H-Bond Acceptors 4 (C=O, OMe, F₃)The methoxy oxygen and carbonyl are primary acceptors.[2][3]
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.[2][3]
Topological Polar Surface Area (TPSA) ~52 ŲWell within the limit (<140 Ų) for oral bioavailability.[2][3]

Part 2: Synthetic Methodology & Protocols[4][7][8]

Retrosynthetic Analysis

The most robust route to this compound is the amidation of its corresponding benzoic acid precursor: 3-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 53985-48-1) .[2]

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

This method is preferred for multi-gram synthesis due to cost-efficiency and ease of purification.[2]

Reagents:

  • Precursor: 3-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq)[2]

  • Activator: Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)[2][3]

  • Nucleophile: Aqueous Ammonia (28%) or Ammonia in Methanol (7N)[2][3]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[2][3]

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve the benzoic acid derivative in anhydrous DCM.

  • Chlorination: Add Thionyl Chloride dropwise.[2][3] Critical: If using Oxalyl Chloride, add 2-3 drops of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.[2][3]

  • Reflux: Heat to gentle reflux (40°C for DCM) for 2–3 hours. Monitor by TLC (conversion of acid to acid chloride is difficult to see directly, but can be inferred by quenching a tailored aliquot with methanol to form the methyl ester).[2][3]

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Azeotrope with toluene twice to ensure complete removal of acidic gases.[2][3]

  • Amidation: Redissolve the crude acid chloride in dry DCM (0°C). Slowly add the ammonia solution (excess, 5–10 eq). A white precipitate (ammonium chloride + product) will form immediately.[2][3]

  • Work-up: Dilute with water. Extract the organic layer.[2][3][5] Wash with 1N HCl (to remove excess ammonia), saturated NaHCO₃ (to remove unreacted acid), and brine.[2][3]

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.[2][3]

Protocol B: Direct Coupling (High-Throughput/Medicinal Chemistry)

Used when mild conditions are required or for parallel synthesis libraries.[2]

Reagents: HATU (1.1 eq), DIPEA (2.0 eq), Ammonium Chloride (2.0 eq), DMF (Solvent).[2][3]

Workflow:

  • Dissolve acid in DMF.[2][3]

  • Add DIPEA and HATU; stir for 15 mins to form the activated ester (O-At ester).

  • Add solid Ammonium Chloride.[2][3]

  • Stir at RT for 4–16 hours.

  • Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then standard workup.

Synthetic Pathway Visualization[3][4]

SyntheticPathway Start 3-Methoxy-5-(trifluoromethyl) benzoic acid Inter Acid Chloride Intermediate Start->Inter Activation Product 3-Methoxy-5-(trifluoromethyl) benzamide Inter->Product Nucleophilic Acyl Substitution Reagent1 SOCl2 / Reflux (- SO2, - HCl) Reagent2 NH3 (aq) / 0°C (- NH4Cl)

Figure 1: Standard synthetic workflow via acid chloride activation.

Part 3: Medicinal Chemistry Applications[3][9][10][11][12]

The "Fluorine Effect"

The 5-trifluoromethyl (-CF₃) group is not merely a hydrophobic bulk; it is a strategic tool in lead optimization.[2]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry.[2][3] Placing the -CF₃ group at the meta position blocks metabolic oxidation (hydroxylation) at that site, extending the drug's half-life (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Lipophilicity: The -CF₃ group significantly increases LogP (

    
    ), facilitating transport across the blood-brain barrier (BBB) for CNS targets.[2]
    
The Methoxy Anchor

The 3-methoxy (-OCH₃) group acts as a weak hydrogen bond acceptor.[2] In many kinase inhibitors, this oxygen atom interacts with the hinge region of the ATP-binding pocket or water networks within the active site.[2][3]

Structure-Activity Relationship (SAR) Logic[3]

SAR_Logic Core Benzamide Core (Scaffold) CF3 5-CF3 Group Core->CF3 OMe 3-OMe Group Core->OMe Amide 1-CONH2 Group Core->Amide Effect1 Blocks CYP450 Metabolism Increases Lipophilicity CF3->Effect1 Effect2 H-Bond Acceptor Modulates Solubility OMe->Effect2 Effect3 Primary H-Bond Donor (Hinge Binder) Amide->Effect3

Figure 2: Pharmacophore decomposition illustrating the functional role of each substituent.[2]

Part 4: Analytical Characterization

To validate the synthesis of this compound, the following spectral features must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide Protons: Two broad singlets (or one very broad hump) typically between δ 7.5 – 8.2 ppm .[2][3] These are exchangeable with D₂O.

  • Aromatic Protons: Three distinct signals in the aromatic region (approx.[2][3] δ 7.4 – 7.9 ppm ) corresponding to the H2, H4, and H6 protons.[2][3] Due to the meta-substitution pattern, these will appear as singlets or narrow doublets (meta-coupling, J ~ 1–2 Hz).[2][3]

  • Methoxy Protons: A strong singlet integrating to 3H at δ 3.8 – 3.9 ppm .[2][3]

Mass Spectrometry (LC-MS)[3]
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).[2][3]

  • Observed Mass: Look for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .[2]
  • Fragmentation: Loss of the amide group (M-16 or M-44) may be observed at higher collision energies.[2]

References

  • PubChem. Compound Summary: this compound (CID 114917013).[2][3] National Library of Medicine.[2][3] Available at: [Link][2][3]

  • Meanwell, N. A. (2018).[2][3][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF3 effects).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Methoxy-5-(trifluoromethyl)benzamide

[1]

Executive Summary

3-Methoxy-5-(trifluoromethyl)benzamide (CAS: 916420-94-5) represents a critical scaffold in modern medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) landscape.[1] With a molecular weight of 219.16 g/mol , this compound balances the steric bulk and lipophilicity of the trifluoromethyl group with the hydrogen-bonding capability of the primary amide.

This guide provides a comprehensive technical analysis of the molecule, moving beyond simple physical constants to explore the causality of its behavior in biological systems and synthetic workflows. It is designed for researchers requiring rigorous validation protocols and mechanistic insights.[1]

Physicochemical Identity & Significance[1]

The utility of this molecule is dictated by its specific structural features.[2] The trifluoromethyl (-CF3) group is not merely a "heavy methyl"; it is a metabolic shield and a lipophilicity enhancer.

Core Data Table[1]
PropertyValueTechnical Note
Molecular Weight 219.16 g/mol Monoisotopic Mass: 219.05 g/mol
Molecular Formula C₉H₈F₃NO₂
CAS Number 916420-94-5
H-Bond Donors 2Primary amide (-NH₂)
H-Bond Acceptors 2Amide carbonyl, Methoxy ether
LogP (Predicted) ~1.8 - 2.1Optimal for BBB penetration and oral bioavailability
Topological Polar Surface Area ~52 Ų< 140 Ų threshold for cell permeability
The "Fluorine Effect" in Drug Design

The 5-position -CF3 group confers three distinct advantages over non-fluorinated analogs:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking oxidative metabolism (CYP450) at the 5-position, a common site for aromatic hydroxylation.

  • Lipophilicity Modulation: The -CF3 group increases lipophilicity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     value +0.88) compared to a methyl group (
    
    
    value +0.56), enhancing membrane permeability without significantly compromising aqueous solubility due to the polar amide handle.
  • Electronic Tuning: The electron-withdrawing nature of -CF3 lowers the pKa of the amide protons, potentially strengthening H-bond donor interactions with target protein residues (e.g., kinase hinge regions).[1]

Synthetic Pathways[1][3][4]

Reliable access to high-purity material is the foundation of reproducible research. Two primary routes are recommended: Acid Chloride Activation (Route A) for small-scale, high-purity synthesis, and Nitrile Hydrolysis (Route B) for bulk scale-up.

Route A: Acid Chloride Activation (Recommended)

This protocol minimizes side reactions and simplifies purification.[1]

Reagents:

  • Precursor: 3-Methoxy-5-(trifluoromethyl)benzoic acid[1]

  • Activator: Thionyl Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or Oxalyl Chloride
    
  • Nucleophile: Aqueous Ammonia (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or Ammonia in Dioxane
    

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of the benzoic acid derivative in anhydrous Dichloromethane (DCM). Add 1.2 eq of Oxalyl Chloride and a catalytic drop of DMF.[1] Stir at room temperature (RT) for 2 hours until gas evolution (

    
    , 
    
    
    ,
    
    
    ) ceases.
  • Evaporation: Concentrate in vacuo to remove excess activating agent. Critical: Do not heat above 40°C to avoid degradation.

  • Amidation: Re-dissolve the crude acid chloride in dry THF. Cool to 0°C.[1]

  • Addition: Slowly add 5.0 eq of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (28%) or 0.5 M 
    
    
    in dioxane. The excess base acts as an HCl scavenger.
  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , and brine. Dry over 
    
    
    .
Visualization of Synthetic Logic

SynthesisAcid3-Methoxy-5-(trifluoromethyl)benzoic acidChlorideAcid ChlorideIntermediateAcid->ChlorideSOCl2 or (COCl)2cat. DMF, DCMAmideTarget:3-Methoxy-5-(trifluoromethyl)benzamideChloride->AmideNH3 (aq) orNH3/DioxaneByproductsByproducts:HCl, CO, CO2Chloride->ByproductsEvaporation

Figure 1: Step-wise conversion of the benzoic acid precursor to the target benzamide via an acid chloride intermediate.

Analytical Characterization & Validation

Trustworthiness in data comes from rigorous characterization.[2] A simple melting point is insufficient. The following multi-modal approach is required to confirm identity and purity.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Amide Protons: Look for two broad singlets (or one broad hump) between ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       7.5 - 8.5 ppm. They are non-equivalent due to restricted rotation.
      
    • Aromatic Protons: Three distinct signals in the aromatic region (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       7.0 - 8.0 ppm). The pattern will be characteristic of meta-substitution (typically doublets or singlets with fine coupling).
      
    • Methoxy Group: A sharp singlet integrating to 3H at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ~3.85 ppm.
      
  • ¹⁹F NMR:

    • Trifluoromethyl: A single, sharp peak at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       -62.5 ppm (referenced to 
      
      
      ). Note: The absence of other fluorine peaks confirms the integrity of the CF3 group during synthesis.
Mass Spectrometry (LC-MS) Logic

In electrospray ionization (ESI+), the molecular weight (219.16) dictates the primary signal.

  • Observed Ion: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
  • Adducts: Sodium adducts ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     are common in non-buffered mobile phases.
    
  • Fragmentation: High collision energy will typically cleave the amide bond first (loss of

    
    , -17 mass units) or the methoxy group (loss of 
    
    
    , -15 mass units).
Analytical Workflow Diagram

Analysiscluster_NMRStructural Verificationcluster_MSMass VerificationSampleSynthesized SampleH_NMR1H NMR(Confirm Amide/Methoxy)Sample->H_NMRF_NMR19F NMR(Confirm -CF3 Integrity)Sample->F_NMRLCMSLC-MS (ESI+)Sample->LCMSIon[M+H]+ = 220.16LCMS->Ion

Figure 2: Analytical decision tree for confirming the identity of this compound.

References

  • PubChem. Compound Summary: this compound (CAS 916420-94-5). National Library of Medicine. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3][4][5][6][7][8][9] Chemical Society Reviews. (Foundational text on the metabolic stability of CF3 groups). [Link]

  • Montalbetti, C.A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Standard reference for Route A synthesis). [Link]

An In-depth Technical Guide to the Solubility of 3-Methoxy-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Path of Solubility in Drug Development

For the discerning researcher in drug discovery and development, the solubility of a compound is not merely a physical characteristic; it is a critical determinant of its therapeutic potential. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of a promising drug candidate. This guide provides a comprehensive exploration of the solubility of 3-Methoxy-5-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document will equip you with the foundational knowledge and practical methodologies to determine its solubility profile. We will delve into its physicochemical properties, the factors influencing its solubility, and detailed experimental protocols for accurate measurement.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. This compound possesses a unique combination of functional groups that influence its polarity, lipophilicity, and crystal lattice energy.

PropertyValueSource
CAS Number 916420-94-5[1]
Molecular Formula C₉H₈F₃NO₂[1]
Molecular Weight 219.16 g/mol [1]
Appearance White to off-white powder/crystals[2]
Melting Point Not explicitly available for this isomer, but related compounds like 3,5-Bis(trifluoromethyl)benzamide have a melting point of 162 - 165 °C, suggesting a relatively stable crystal lattice.[2]
pKa The benzamide moiety is generally weakly basic. The exact pKa is best determined experimentally, as it is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.

The presence of the trifluoromethyl group is known to significantly increase the lipophilicity of a molecule, which can enhance its solubility in organic solvents.[2][3] Conversely, this increased lipophilicity often leads to lower aqueous solubility. The methoxy group, being a hydrogen bond acceptor, may slightly improve aqueous solubility compared to an unsubstituted analog. The amide group can act as both a hydrogen bond donor and acceptor, contributing to potential interactions with protic solvents.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a static value but is influenced by several environmental factors:

  • pH: As a weakly basic compound, its solubility in aqueous media is expected to increase in acidic conditions due to the protonation of the amide group. Determining the pKa is crucial for understanding the pH-solubility profile.

  • Temperature: For most solid solutes, solubility increases with temperature. The dissolution process for this compound is likely endothermic.

  • Solvent Polarity: The solubility will vary significantly across different solvents. It is expected to have higher solubility in polar aprotic solvents and lower solubility in nonpolar and aqueous solvents.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.

Experimental Determination of Solubility: A Practical Guide

Accurate experimental determination of solubility is paramount in drug development. The following are established and reliable methods.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is considered the gold standard for determining equilibrium solubility.[4][5] It is a robust and reproducible technique applicable to a wide range of compounds and solvents.[4]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 3-Methoxy-5- (trifluoromethyl)benzamide to a known volume of the chosen solvent in a sealed vial. B Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium. A->B Incubate C Allow the suspension to settle. B->C Cease agitation D Withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE). C->D Sample F Analyze the filtered supernatant and standard solutions using a suitable analytical method (e.g., HPLC-UV). D->F Inject E Prepare a series of standard solutions of the compound with known concentrations. E->F Calibrate G Quantify the concentration of the dissolved compound in the supernatant by comparing its response to the calibration curve generated from the standards. F->G Calculate

Caption: Workflow for the Shake-Flask Solubility Determination.

  • Preparation: Add an excess amount of this compound to a vial containing a precise volume of the solvent of interest (e.g., water, phosphate-buffered saline, or organic solvents). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined time (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium can vary and should be determined by taking samples at different time points until the concentration plateaus.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standard solutions of this compound of known concentrations. The solubility is the concentration of the compound in the filtrate.

Potentiometric Titration for pKa and pH-Dependent Solubility

For ionizable compounds, understanding the pKa is essential for predicting the pH-solubility profile. Potentiometric titration is a highly accurate method for determining pKa.[6][7]

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve a known amount of This compound in a suitable solvent (e.g., water with a co-solvent if necessary). B Calibrate a pH electrode and place it in the solution. A->B Prepare for titration C Titrate the solution with a standardized acid (e.g., HCl) while continuously stirring. B->C Start titration D Record the pH of the solution after each incremental addition of the titrant. C->D Iterate E Plot the pH versus the volume of titrant added to generate a titration curve. D->E Plot data F Determine the equivalence point(s) from the inflection point(s) of the curve. E->F Analyze curve G Calculate the pKa from the pH at the half-equivalence point. F->G Derive pKa

Caption: Workflow for pKa Determination via Potentiometric Titration.

  • Preparation: Dissolve an accurately weighed amount of this compound in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

  • Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the compound has been protonated.

Computational Prediction of Solubility

In the early stages of drug discovery, computational models can provide rapid, preliminary estimates of solubility.[8][9] These in silico methods use the molecular structure to predict physicochemical properties.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to correlate the chemical structure with solubility.[10]

  • Thermodynamic Models: Methods like COSMO-RS can predict solubility based on first principles.[10]

While these methods are useful for screening large numbers of compounds, they are not a substitute for experimental determination.[11][12]

Safety and Handling of this compound

Based on available safety data for the compound and its analogs, appropriate safety precautions should be taken when handling this compound.[1][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14]

  • Handling: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

Always consult the most recent Safety Data Sheet (SDS) for the specific compound before handling.

Conclusion and Future Perspectives

While a definitive, published solubility value for this compound remains to be established in the public domain, this guide provides the necessary theoretical framework and practical methodologies for its determination. By understanding its physicochemical properties and the factors that influence its solubility, and by employing rigorous experimental techniques like the shake-flask method, researchers can generate the reliable data needed to advance their drug development programs. The interplay of the methoxy and trifluoromethyl substituents on the benzamide core presents an interesting case for solubility studies, and a thorough characterization of its solubility profile will be a valuable contribution to the field of medicinal chemistry.

References

Sources

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)benzamide: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-5-(trifluoromethyl)benzamide, a fluorinated aromatic compound with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a methoxy and a trifluoromethyl group onto the benzamide scaffold imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents. This document details plausible synthetic routes, explores the rationale behind its structural design, and discusses its potential applications as a key building block in the development of targeted therapies, particularly in oncology and metabolic diseases.

Introduction: The Strategic Value of Fluorination and Methoxy Substitution in Drug Design

The landscape of modern drug discovery is characterized by a continuous search for molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The introduction of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, has become a cornerstone strategy in medicinal chemistry. The CF₃ group is a powerful modulator of a molecule's properties; its high electronegativity and lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Concurrently, the methoxy (CH₃O) group, a common substituent in many natural products and synthetic drugs, can influence a molecule's conformation, solubility, and electronic properties, often leading to improved oral bioavailability and target engagement.

The compound this compound represents a synthetically accessible scaffold that strategically combines these two valuable functional groups on a versatile benzamide core. This guide will elucidate the synthetic pathways to access this compound and explore its potential as a key intermediate in the generation of next-generation therapeutics.

Physicochemical Properties and Structural Rationale

The unique arrangement of the methoxy and trifluoromethyl groups on the benzamide ring in a meta-relationship gives rise to a specific set of electronic and steric properties that are advantageous for drug design.

PropertyValueSource
Molecular Formula C₉H₈F₃NO₂N/A
Molecular Weight 219.16 g/mol N/A
Predicted Boiling Point 247.7 ± 40.0 °CN/A
Predicted Density 1.323 ± 0.06 g/cm³N/A
Predicted pKa 15.12 ± 0.50N/A

Note: Experimental data for the specific compound is limited; predicted values are provided for guidance.

The Trifluoromethyl Group:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of a drug molecule.

  • Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.

  • Binding Interactions: The strong electron-withdrawing nature of the CF₃ group can influence the acidity of nearby protons and create favorable dipole-dipole or hydrogen bond interactions with target proteins.

The Methoxy Group:

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.

  • Solubility and Permeability: The methoxy group can subtly modulate a molecule's solubility and permeability, contributing to a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Benzamide Core:

  • Structural Rigidity: The amide bond provides a degree of rigidity to the molecule, which can be beneficial for selective binding to a target.

  • Hydrogen Bonding: The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, playing a crucial role in molecular recognition.

Synthesis of this compound

While a direct, one-step synthesis of this compound may not be readily available in the literature, a robust and logical multi-step synthetic route can be devised starting from the commercially available intermediate, 3-Methoxy-5-(trifluoromethyl)aniline . This approach offers versatility and allows for the potential synthesis of various derivatives.

Synthesis_Workflow Start 3-Methoxy-5-(trifluoromethyl)aniline Diazonium Diazonium Salt Intermediate Start->Diazonium  NaNO₂, HCl (Sandmeyer Reaction)   Nitrile 3-Methoxy-5-(trifluoromethyl)benzonitrile Diazonium->Nitrile  CuCN   CarboxylicAcid 3-Methoxy-5-(trifluoromethyl)benzoic Acid Nitrile->CarboxylicAcid  Acid or Base Hydrolysis   BenzoylChloride 3-Methoxy-5-(trifluoromethyl)benzoyl Chloride CarboxylicAcid->BenzoylChloride  SOCl₂ or (COCl)₂   End This compound CarboxylicAcid->End  Ammonia, Heat   BenzoylChloride->End  Ammonia  

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Diazotization of 3-Methoxy-5-(trifluoromethyl)aniline (Sandmeyer Reaction)

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[2][3]

  • Protocol:

    • Dissolve 3-Methoxy-5-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation to form 3-Methoxy-5-(trifluoromethyl)benzonitrile

  • Protocol:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., aqueous potassium cyanide solution).

    • Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution. The reaction is often exothermic, so careful temperature control is necessary.

    • After the addition is complete, the reaction mixture is typically warmed to room temperature or gently heated to drive the reaction to completion.

    • The product, 3-Methoxy-5-(trifluoromethyl)benzonitrile, can be extracted with an organic solvent and purified by distillation or chromatography.

Step 3: Hydrolysis to 3-Methoxy-5-(trifluoromethyl)benzoic Acid

The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Protocol (Acid Hydrolysis):

    • Reflux the 3-Methoxy-5-(trifluoromethyl)benzonitrile with a strong acid such as concentrated sulfuric acid or hydrochloric acid in an aqueous or alcoholic solvent.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Upon cooling, the carboxylic acid product will often precipitate and can be collected by filtration.

Step 4: Amidation to this compound

There are two primary methods to convert the carboxylic acid to the final benzamide product.

  • Method A: Direct Amidation

    • Heat the 3-Methoxy-5-(trifluoromethyl)benzoic acid with a source of ammonia, such as ammonium carbonate or by bubbling ammonia gas through a solution of the acid.[2]

    • This reaction typically requires high temperatures to drive off water and form the amide.

  • Method B: Via the Acyl Chloride

    • Convert the 3-Methoxy-5-(trifluoromethyl)benzoic acid to the more reactive acyl chloride by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • The resulting 3-Methoxy-5-(trifluoromethyl)benzoyl chloride can then be reacted with a source of ammonia (e.g., aqueous ammonia or ammonia gas) at lower temperatures to afford the desired benzamide. This method is often higher yielding and proceeds under milder conditions.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activity data for this compound is not extensively published, the structural motifs present in this molecule are found in numerous bioactive compounds, suggesting its potential as a valuable building block in drug discovery programs.

Kinase Inhibitors

Substituted benzamides are a well-established class of kinase inhibitors.[4] The trifluoromethyl group, in particular, has been shown to be a key feature in potent Bcr-Abl kinase inhibitors used in the treatment of chronic myeloid leukemia (CML).[4] The 3-methoxy-5-(trifluoromethyl)phenyl moiety can be incorporated into kinase inhibitor scaffolds to enhance their potency and selectivity.

Kinase_Inhibition Scaffold This compound Scaffold Kinase Kinase Active Site Scaffold->Kinase  Binds to   Inhibition Inhibition of Kinase Activity Kinase->Inhibition Downstream Blockade of Downstream Signaling Inhibition->Downstream Apoptosis Induction of Apoptosis in Cancer Cells Downstream->Apoptosis

Figure 2: Conceptual pathway of kinase inhibition by a drug candidate containing the this compound scaffold.

Anticancer Agents

Beyond kinase inhibition, substituted benzamides have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of autophagy.[5][6] The unique electronic properties of the 3-methoxy-5-(trifluoromethyl)phenyl group can be exploited to design novel compounds that target these pathways.

CETP Inhibitors for Cardiovascular Disease

Derivatives of benzamide have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for raising HDL ("good") cholesterol levels. The lipophilic nature of the trifluoromethyl group can be advantageous for binding to the hydrophobic tunnel of CETP.

Conclusion

This compound is a strategically designed chemical scaffold with significant potential for application in drug discovery. Its synthesis, achievable through a multi-step sequence from a commercially available aniline, provides access to a building block with desirable physicochemical properties imparted by the methoxy and trifluoromethyl substituents. While direct biological data on this specific compound is limited, the prevalence of its structural motifs in a range of bioactive molecules, particularly kinase inhibitors and other anticancer agents, underscores its value for further investigation and derivatization in the pursuit of novel therapeutics. This guide provides a foundational understanding for researchers to explore the potential of this promising compound in their drug development endeavors.

References

  • How do you convert an aniline to benzamide and vice versa? (2021, August 1). Quora. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020, July 31). MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]

  • Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment. ACS Omega. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Method for preparing 5-trifluoromethyl uracil.
  • Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society. [Link]

  • Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T35I gatekeeper resistant mutant. PubMed Central. [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. National Institutes of Health. [Link]

  • Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]

  • Effects of the cFMS Kinase Inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in Normal and Arthritic Rats. PubMed. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

Sources

Topic: Unlocking the Therapeutic Potential of 3-Methoxy-5-(trifluoromethyl)benzamide: A Guide to Promising Research Areas

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide for exploring the untapped research potential of 3-Methoxy-5-(trifluoromethyl)benzamide. As a molecule featuring a unique combination of pharmacologically significant functional groups, it represents a compelling starting point for novel drug discovery campaigns. This guide moves beyond a simple recitation of facts, instead providing a strategic framework for investigation, grounded in established medicinal chemistry principles and field-proven experimental designs. Our objective is to illuminate the most promising research trajectories and equip scientific teams with the rationale and methodologies to pursue them effectively.

Part 1: Core Analysis of a Privileged Scaffold

This compound (CAS No: 916420-94-5, Molecular Formula: C₉H₈F₃NO₂, Molecular Weight: 219.16) is built upon a benzamide core, a structural motif present in a multitude of approved therapeutic agents.[1] The strategic placement of a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group at the 3- and 5-positions, respectively, creates a molecule with a distinct and advantageous physicochemical profile.

  • The Benzamide Core: This is a classic pharmacophore, capable of forming crucial hydrogen bonds with biological targets through its amide (-CONH₂) moiety. It provides a rigid and synthetically tractable scaffold for further chemical elaboration.[2]

  • The Trifluoromethyl Group (-CF₃): This highly electronegative group is a powerful tool in modern medicinal chemistry. Its inclusion can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, it increases lipophilicity, which can improve membrane permeability and oral bioavailability.[3][4] The steric bulk and electronic nature of the -CF₃ group can also lead to stronger and more selective interactions with target proteins.[4][5]

  • The Methoxy Group (-OCH₃): The methoxy group can act as a hydrogen bond acceptor and its presence can influence the overall electronic properties and conformation of the molecule. Methoxy groups are also known to enhance the antioxidant activity of some compounds.[6]

This combination of features suggests that this compound is not merely an inert chemical, but a purpose-built scaffold with intrinsic potential for biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number916420-94-5[7][8]
Molecular FormulaC₉H₈F₃NO₂[7][8]
Molecular Weight219.16 g/mol [7][8]
Boiling Point (Predicted)247.7 ± 40.0 °C[7]
Density (Predicted)1.323 ± 0.06 g/cm³[7]

Part 2: High-Priority Research Trajectories

The structural attributes of this compound point toward several high-potential avenues for therapeutic research. We will explore three primary areas: Oncology, Neuroscience, and Agrochemicals.

Oncology: A New Scaffold for Kinase Inhibition

Rationale: The trifluoromethyl-substituted phenyl ring is a hallmark of many successful kinase inhibitors used in cancer therapy. Kinases are fundamental regulators of cell signaling, and their dysregulation is a common driver of oncogenesis. The benzamide scaffold provides an excellent anchor for binding within the ATP-pocket of various kinases, while the -CF₃ group can confer enhanced potency and selectivity. Structurally related compounds like 3,5-Bis(trifluoromethyl)benzamide are already utilized as key intermediates in the synthesis of molecules for cancer therapies.[5]

Proposed Research Workflow: The logical progression is to first identify potential kinase targets and then validate the compound's efficacy in cellular and, subsequently, in vivo models. This workflow ensures that resources are focused on the most promising leads.

Caption: A streamlined workflow for evaluating novel kinase inhibitors.

Experimental Protocol: Cellular Proliferation Assay (MTT Assay)

This protocol provides a robust method for assessing the cytotoxic or cytostatic effects of the compound on cancer cell lines.

StepProcedureRationale & Self-Validation
1Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.Ensures a uniform and healthy cell monolayer for consistent results. Visual inspection of wells prior to treatment validates cell health.
2Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.A dose-response curve is essential for determining potency (IC50). The vehicle control ensures that the solvent itself is not causing cytotoxicity.
3Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.Allows sufficient time for the compound to exert its anti-proliferative effects.
4MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate. The amount of formazan is directly proportional to the number of living cells.
5Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.This step is necessary to create a homogenous solution for accurate absorbance reading.
6Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.The absorbance values are used to quantify cell viability.
7Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and use non-linear regression to determine the IC50 value.The IC50 value provides a quantitative measure of the compound's potency, allowing for comparison between different compounds and cell lines.
Neuroscience: A Novel CNS Modulator

Rationale: Benzamide derivatives are well-established in neuroscience, with many acting as antipsychotics, antidepressants, and anticonvulsants.[1] The trifluoromethyl group is known to enhance lipophilicity, which can facilitate passage across the blood-brain barrier, a critical hurdle for CNS drug candidates.[3] The specific substitution pattern of this compound could offer unique selectivity for G-protein coupled receptors (GPCRs) or ion channels within the central nervous system. For instance, some 3,5-disubstituted benzamide analogs have shown anticonvulsant activity.[1]

Proposed Research Workflow: The initial step is to screen for binding against a panel of CNS targets, followed by functional assays to determine the mode of action (agonist, antagonist, etc.), and finally, evaluation in behavioral models.

Ligand 3-Methoxy-5- (trifluoromethyl)benzamide GPCR GPCR (e.g., Dopamine D2) Ligand->GPCR Binds G_Protein G-Protein (Gα / Gβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Triggers

Caption: A representative GPCR signaling pathway relevant to neuroscience.

Experimental Protocol: Radioligand Binding Assay

This protocol determines the affinity of the test compound for a specific receptor target.

StepProcedureRationale & Self-Validation
1Membrane Preparation: Isolate cell membranes from a cell line or tissue robustly expressing the target receptor (e.g., CHO cells expressing human Dopamine D2 receptor).The quality of the membrane preparation is critical. Protein concentration must be quantified (e.g., via Bradford assay) to ensure consistency across experiments.
2Assay Setup: In a 96-well plate, combine the membranes, a specific radioligand (e.g., [³H]-Spiperone), and serial dilutions of this compound in a binding buffer.This is a competition assay. The test compound will compete with the radioligand for the binding site. Total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known unlabeled ligand) wells are crucial controls.
3Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.The incubation time is optimized for each specific receptor-ligand pair to ensure the reaction has completed.
4Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer.This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). The cold wash buffer minimizes dissociation of the bound ligand.
5Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.The counts per minute (CPM) are directly proportional to the amount of radioligand bound to the receptor.
6Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.The Ki value is a true measure of the compound's affinity for the receptor, independent of the radioligand concentration used.
Agrochemicals: Fungicidal and Insecticidal Potential

Rationale: The benzamide and trifluoromethyl moieties are prevalent in commercial pesticides. For example, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole showed good fungicidal and larvicidal activities.[9] The 1,2,4-oxadiazole ring can act as a bioisostere of the amide bond, suggesting that core benzamide structures are valuable starting points.[10] The stability and lipophilicity conferred by the -CF₃ group are also highly desirable properties for agrochemicals.[3]

Proposed Research Workflow: A tiered screening approach is most efficient. Start with broad primary screens against a panel of relevant fungal and insect species. Promising hits are then advanced to secondary, more quantitative assays to determine potency (e.g., EC50 or LC50), followed by greenhouse or small-scale field trials.

Table 2: Hypothetical Fungicidal Activity Screen (EC50 in µg/mL)

Fungal SpeciesThis compoundFluxapyroxad (Control)
Botrytis cinerea15.517.4
Alternaria solani45.2>100
Sclerotinia sclerotiorum22.830.1
Thanatephorus cucumeris18.917.3

Part 3: Synthesis and Structure-Activity Relationship (SAR) Exploration

The synthetic accessibility of this compound is a significant advantage, allowing for the efficient generation of analogs to explore the SAR. A common and reliable method is the amidation of the corresponding activated carboxylic acid.

A 3-Methoxy-5-(trifluoromethyl) benzoic acid C Acyl Chloride / Activated Ester A->C Activation B Activating Agent (e.g., SOCl₂, EDCI/HOBt) B->C E 3-Methoxy-5-(trifluoromethyl) benzamide or Analog C->E Amidation D Ammonia or Amine Source (R-NH₂) D->E

Caption: General synthetic pathway for this compound and its derivatives.

SAR Campaign Suggestions:

  • Amide Substitution: Replace the NH₂ protons with various alkyl and aryl groups to probe the binding pocket for additional hydrophobic interactions. This is a critical step in optimizing potency and selectivity.

  • Methoxy Group Modification: Replace the -OCH₃ with other groups (e.g., -OH, -OEt, -Cl, -F) to investigate the role of the hydrogen bond acceptor and electronic effects at this position.

  • Scaffold Hopping: Replace the central phenyl ring with other aromatic heterocycles (e.g., pyridine, pyrimidine) to explore new intellectual property space and potentially discover novel target interactions.

Conclusion

This compound is a molecule of significant untapped potential. Its constituent functional groups are hallmarks of successful drugs and agrochemicals. The low barrier to synthesis allows for rapid and efficient exploration of its chemical space. Based on a rigorous analysis of its structure, we propose that the most fertile grounds for research lie in oncology (specifically kinase inhibition), neuroscience (CNS receptor modulation), and agrochemicals. The experimental frameworks provided in this guide offer a validated, step-by-step approach to systematically unlock the therapeutic and commercial value of this promising chemical entity.

References

  • Title: 3,5-Bis(trifluorometil)benzamida Source: Chem-Impex URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL: [Link]

  • Title: Benzamide Source: Wikipedia URL: [Link]

  • Title: Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives Source: Amino Acids (PMC - NIH) URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Modern Chemistry & Applications (Walsh Medical Media) URL: [Link]

  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: Molecules (MDPI) URL: [Link]

  • Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides Source: International Journal of Molecular Sciences (NIH) URL: [Link]

  • Title: 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo Source: Molecules (MDPI) URL: [Link]

Sources

Methodological & Application

Using 3-Methoxy-5-(trifluoromethyl)benzamide as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methoxy-5-(trifluoromethyl)benzamide as a Strategic Building Block in Medicinal Chemistry

Part 1: Introduction & Strategic Value

This compound (CAS: 916420-94-5) represents a "privileged" substitution pattern in modern drug discovery. This scaffold offers a unique synergistic combination of electronic and steric properties that are highly sought after in Structure-Activity Relationship (SAR) optimization, particularly for kinase inhibitors and GPCR ligands.[1]

The "Push-Pull" Electronic Effect

The simultaneous presence of the trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups creates a distinct electronic environment on the aromatic ring:

  • Trifluoromethyl (-CF₃): A strong

    
    -electron withdrawing group (EWG) that increases lipophilicity (
    
    
    
    ) and metabolic stability.[1] It deactivates the ring toward electrophilic attack but activates it for nucleophilic processes.[1]
  • Methoxy (-OCH₃): A

    
    -withdrawing but strong 
    
    
    
    -donating group. It serves as a hydrogen bond acceptor, crucial for interacting with specific residues (e.g., the hinge region of kinases).[1]

Application Scope:

  • Bioisosteric Replacement: Used to replace 3,5-disubstituted dichloro- or dimethyl-phenyl rings to modulate metabolic clearance (blocking CYP450 oxidation sites).

  • Fragment-Based Drug Discovery (FBDD): The benzamide motif is a robust hydrogen-bond donor/acceptor pair, ideal for initial fragment screening libraries.

  • Divergent Synthesis: As detailed below, this amide is a gateway precursor to anilines, benzylamines, and benzoic acids.[1]

Part 2: Chemical Profile & Handling

PropertyData
CAS Number 916420-94-5
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water.
pKa (Amide NH) ~23 (DMSO)
LogP ~2.1 (Predicted)

Handling Precautions:

  • Stability: Stable under standard laboratory conditions.

  • Hygroscopicity: Non-hygroscopic, but store in a desiccator to maintain precise stoichiometry for small-scale reactions.

  • Safety: Standard PPE required.[1] Avoid inhalation of dust.[1]

Part 3: Synthetic Protocols & Workflows

This section details three critical transformations using this compound as the starting material. These protocols are designed for reliability and scalability.[1]

Workflow Visualization

G Figure 1: Divergent Synthetic Pathways from the Benzamide Scaffold Start 3-Methoxy-5-(trifluoromethyl) benzamide (Starting Material) ProductA 3-Methoxy-5-(trifluoromethyl) aniline (Kinase Hinge Binder) Start->ProductA Hoffman Rearrangement (PIDA, MeOH) ProductB 3-Methoxy-5-(trifluoromethyl) benzylamine (Reductive Amination Precursor) Start->ProductB Reduction (BH3·THF) ProductC 3-Methoxy-5-(trifluoromethyl) benzoic acid (Acyl Coupling Partner) Start->ProductC Hydrolysis (NaOH, EtOH)

Protocol A: Synthesis of 3-Methoxy-5-(trifluoromethyl)aniline (Hoffman Rearrangement)

Target Audience: Medicinal Chemists targeting kinase hinge binders.

Rationale: The aniline derivative is a high-value intermediate often difficult to source with high purity. The amide-to-aniline conversion via Hoffman rearrangement is the most direct route. We utilize PhI(OAc)₂ (PIDA) instead of traditional bromine/base to avoid halogenation of the electron-rich aromatic ring.[1]

Materials:

  • Starting Material: 1.0 equiv (e.g., 2.19 g, 10 mmol)

  • Reagent: Iodobenzene diacetate (PIDA) (1.1 equiv)[1]

  • Solvent: Methanol (0.2 M concentration)

  • Base: KOH (2.5 equiv, aqueous solution)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of reagent-grade Methanol.

  • Reagent Addition: Add 25 mmol of KOH (dissolved in minimal water) to the solution. Stir for 10 minutes at 0°C.

  • Oxidant Addition: Add 11 mmol of PIDA portion-wise over 15 minutes at 0°C. Note: Exothermic reaction; monitor internal temperature.

  • Rearrangement: Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours. The solution typically turns yellow.[1]

  • Quench & Workup: Concentrate the methanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The amine is electron-deficient and may elute faster than typical anilines.

Validation Check:

  • ¹H NMR: Disappearance of amide protons (~7.5-8.0 ppm broad) and appearance of aniline NH₂ (~3.8-4.5 ppm broad).

  • Yield Expectation: 85-92%.

Protocol B: Reduction to 3-Methoxy-5-(trifluoromethyl)benzylamine

Target Audience: CNS drug discovery (resembling Fluoxetine/Paroxetine scaffolds).

Rationale: Benzylamines are critical pharmacophores for GPCRs and ion channels.[1] Borane-THF is preferred over Lithium Aluminum Hydride (LAH) for its chemoselectivity and ease of handling.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Argon.

  • Reactants: Charge the flask with this compound (5 mmol) and dry THF (25 mL).

  • Reduction: Add Borane-THF complex (1.0 M solution, 15 mmol, 3 equiv) dropwise via syringe at 0°C.

  • Reflux: Heat the mixture to reflux (66°C) for 4-6 hours. Monitor by TLC for disappearance of starting material.

  • Quench (Critical Step): Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane (vigorous gas evolution).

  • Acid Hydrolysis: Add 10 mL of 1N HCl and stir at RT for 1 hour to break the boron-amine complex.

  • Isolation: Basify to pH 10 with 2N NaOH. Extract with DCM.[1]

  • Salt Formation: For storage, convert to the HCl salt by adding 4M HCl in Dioxane to the organic layer.[1]

Part 4: Case Study – Design of a Type II Kinase Inhibitor

This scaffold mimics the hydrophobic "tail" found in drugs like Sorafenib or Nilotinib .[1]

Experimental Workflow for Urea Formation: To couple the 3-Methoxy-5-(trifluoromethyl)aniline (derived from Protocol A) to a heteroaryl isocyanate:

  • Activation: Dissolve the aniline (1.0 equiv) in dry THF.

  • Coupling: Add the isocyanate partner (1.1 equiv) and catalytic DMAP (0.1 equiv).

  • Conditions: Heat to 60°C in a sealed tube for 12 hours.

  • Result: The electron-withdrawing CF₃ group on the aniline reduces the nucleophilicity of the NH₂, requiring thermal activation, but the resulting urea bond is highly stable against metabolic hydrolysis.[1]

Visualizing the Electronic Influence:

SAR Figure 2: SAR Contribution of the Substituents Compound 3-Methoxy-5-(trifluoromethyl)phenyl moiety CF3 CF3 Group (Pos 5) - Lipophilicity (+) - Metabolic Blockade - Sigma-EWG Compound->CF3 OMe OMe Group (Pos 3) - H-Bond Acceptor - Pi-Donor - Conformational Lock Compound->OMe Effect Resulting Pharmacophore: Optimized for Hydrophobic Pockets in Kinases CF3->Effect OMe->Effect

Part 5: References

  • Matrix Scientific. (2023).[1] Product Data Sheet: this compound (CAS 916420-94-5).[2][3] Retrieved from

  • Asaki, T., et al. (2006).[1] "Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.[1][4]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet & Property Profile. Retrieved from

  • Moriarty, R. M., et al. (1993).[1] "Hypervalent iodine in organic synthesis: The Hoffman rearrangement." Journal of Organic Chemistry, 58(9).[1] (Cited for Protocol A mechanism).[1]

  • Meanwell, N. A. (2018).[1][5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Cited for SAR analysis).

Sources

Application Notes and Protocols for 3-Methoxy-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxy-5-(trifluoromethyl)benzamide is a valuable synthetic intermediate in the fields of medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethyl group on the benzamide scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the methoxy group can influence solubility and provide a handle for further functionalization.[1] This document provides a comprehensive guide to the synthesis, reaction conditions, and potential applications of this compound, designed for researchers, medicinal chemists, and professionals in drug development.

The primary and most reliable synthetic route to this compound proceeds through a two-step sequence from the corresponding carboxylic acid. This involves the activation of the carboxylic acid to an acid chloride, followed by amidation. While direct catalytic amidation methods are emerging as greener alternatives, the acid chloride route remains a robust and widely applicable strategy.[2]

Synthesis of this compound

The most common and well-established method for the preparation of this compound involves a two-step process starting from 3-Methoxy-5-(trifluoromethyl)benzoic acid.

  • Step 1: Formation of the Acyl Chloride The carboxylic acid is first converted to the more reactive acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred as the byproducts (HCl and SO₂) are gaseous and easily removed.[3]

  • Step 2: Amidation The resulting 3-Methoxy-5-(trifluoromethyl)benzoyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the desired benzamide. This reaction is typically exothermic and requires careful temperature control.[4]

Reaction Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation SM 3-Methoxy-5-(trifluoromethyl)benzoic Acid AC 3-Methoxy-5-(trifluoromethyl)benzoyl Chloride SM->AC SOCl₂, Reflux Product This compound AC->Product NH₃ (aq. or gas), 0-25 °C

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is based on well-established procedures for the synthesis of analogous benzamides.[2][5]

Part A: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzoyl Chloride

Materials:

  • 3-Methoxy-5-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene (optional, as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (2.0-5.0 eq) to the flask. A solvent such as anhydrous DCM or toluene can be used, or thionyl chloride can be used in excess as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (for toluene, ~110 °C; for neat SOCl₂, ~76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with an appropriate trap).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 3-Methoxy-5-(trifluoromethyl)benzoyl chloride is typically a yellow to brown oil or solid and is used in the next step without further purification.

Causality and Insights:

  • The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride.

  • Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • The removal of all excess thionyl chloride is important to prevent side reactions in the subsequent amidation step.

Part B: Synthesis of this compound

Materials:

  • Crude 3-Methoxy-5-(trifluoromethyl)benzoyl chloride

  • Concentrated ammonium hydroxide (28-30%) or a solution of ammonia in a suitable solvent

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: Dissolve the crude 3-Methoxy-5-(trifluoromethyl)benzoyl chloride in an anhydrous aprotic solvent such as DCM or THF in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Amidation: Slowly add concentrated ammonium hydroxide (excess, typically 5-10 equivalents) to the cooled solution with vigorous stirring. A white precipitate of the benzamide will form. The reaction is exothermic, so maintain the temperature at 0-10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • If the product has precipitated, add water to dissolve the ammonium salts and some of the product may redissolve in the organic layer.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[2] A common eluent system for similar compounds is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[6]

Causality and Insights:

  • The slow addition of ammonia at low temperature is critical to control the exothermicity of the reaction and minimize the formation of byproducts.

  • The aqueous work-up is designed to remove unreacted ammonia, ammonium salts, and any remaining water-soluble impurities. The sodium bicarbonate wash neutralizes any residual acid.

  • The choice of purification method depends on the purity of the crude product and the scale of the reaction. For high purity, column chromatography is recommended.

Summary of Reaction Conditions
ParameterConditionRationale
Starting Material 3-Methoxy-5-(trifluoromethyl)benzoic acidCommercially available or synthesized via established routes.
Chlorinating Agent Thionyl chloride (SOCl₂)Efficient conversion to acyl chloride with gaseous byproducts.
Ammonia Source Concentrated Ammonium HydroxideReadily available and effective for amidation.
Solvent (Amidation) Dichloromethane (DCM) or THFAprotic solvent to prevent reaction with the acyl chloride.
Temperature (Acyl Chloride Formation) RefluxEnsures complete reaction.
Temperature (Amidation) 0-10 °C (addition), then RTControls exothermicity and prevents side reactions.
Purification Recrystallization or Column ChromatographyTo obtain high-purity product.

Alternative Synthetic Route: Direct Catalytic Amidation

Direct amidation of carboxylic acids is a more atom-economical and environmentally friendly approach. Various catalytic systems have been developed for this transformation.

Boronic Acid Catalysis

Boronic acid derivatives can catalyze the direct amidation of carboxylic acids with amines under milder conditions.[7] This method avoids the use of harsh chlorinating agents.

Reaction Scheme:

3-Methoxy-5-(trifluoromethyl)benzoic acid + NH₃ (or ammonium salt) --(Boric Acid Catalyst, Heat, Dehydrating agent)--> this compound + H₂O

Causality and Insights:

  • The boronic acid catalyst activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • A dehydrating agent or removal of water is often necessary to drive the equilibrium towards the product.

  • This method is still under active development and may require optimization for specific substrates.

Direct Thermal Amidation

In some cases, direct heating of a carboxylic acid and an amine source can lead to amide formation, though this often requires high temperatures and may result in lower yields for less reactive substrates.[8]

Characterization and Quality Control

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The aromatic protons will exhibit splitting patterns consistent with a 1,3,5-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR will show signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling), and the methoxy carbon.

  • IR Spectroscopy: The infrared spectrum will show characteristic peaks for the N-H stretch of the amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₈F₃NO₂, MW: 219.16).[7]

Applications in Research and Development

This compound is a versatile building block for the synthesis of more complex molecules with potential biological activity.

As a Pharmaceutical Intermediate

The benzamide moiety is a common feature in many approved drugs. The unique substitution pattern of this molecule makes it an attractive starting point for the synthesis of novel drug candidates. For instance, it can be used in the synthesis of inhibitors of various enzymes or as a scaffold for compounds targeting G-protein coupled receptors.[9]

Downstream Reactions

The amide functionality and the aromatic ring can undergo further chemical transformations.

  • N-Alkylation/Arylation: The amide nitrogen can be alkylated or arylated to introduce further diversity.

  • Hofmann Rearrangement: The primary amide can be converted to an aniline derivative via the Hofmann rearrangement, providing access to a different class of compounds.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution, although the trifluoromethyl group is strongly deactivating.

Workflow for Downstream Modification

Downstream_Workflow cluster_reactions Potential Downstream Reactions Start This compound N_Alkylation N-Alkylated/Arylated Products Start->N_Alkylation Base, R-X Aniline_Deriv 3-Methoxy-5-(trifluoromethyl)aniline Start->Aniline_Deriv Br₂, NaOH (Hofmann) Aromatic_Sub Further Aromatic Substitution Products Start->Aromatic_Sub Electrophile, Acid Catalyst

Caption: Potential downstream reactions of the title compound.

Safety and Handling

  • 3-Methoxy-5-(trifluoromethyl)benzoic acid: May cause skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area.

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate PPE.

  • Ammonia: Corrosive and can cause severe skin burns and eye damage. Use in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • CN114195667A - Synthesis method of o-trifluoromethyl benzamide - Google Patents.
  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
  • CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents.
  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - MDPI. Available from: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. Available from: [Link]

  • ResearchGate. (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). Available from: [Link]

  • The Royal Society of Chemistry. 2 - Supporting Information. Available from: [Link]

  • Global Chemie. Bulk Drug Intermediate-5 - 3-Methoxy Benzaldehyde Chemie Trader - Wholesaler / Distributor from Mumbai. Available from: [Link]

  • Chiral Benzamide Intermediate: Role In Drug Discovery. Available from: [Link]

  • Indian Journal of Chemistry. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]

  • Scholars Research Library - Der Pharma Chemica. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

Sources

Application Notes & Protocols: 3-Methoxy-5-(trifluoromethyl)benzamide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Key Building Block in Medicinal Chemistry

3-Methoxy-5-(trifluoromethyl)benzamide is not a reagent that actively participates in the catalytic cycle of cross-coupling reactions. Instead, it represents a crucial structural motif and a valuable building block in contemporary drug discovery and materials science. Its importance lies in the unique electronic properties conferred by the meta-substituted methoxy (-OMe) and trifluoromethyl (-CF3) groups. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic environment on the phenyl ring, influencing the molecule's binding properties, metabolic stability, and lipophilicity.

This guide focuses on the synthesis of this compound and its analogues, with a particular emphasis on the strategic application of modern synthetic methodologies. While direct amidation of a corresponding carboxylic acid is a common final step, the synthesis of the necessary precursors frequently relies on powerful C-C and C-N bond-forming cross-coupling reactions. Herein, we provide detailed protocols and mechanistic insights relevant to the synthesis of this important scaffold.

Synthetic Strategies & Mechanistic Insights

The synthesis of substituted benzamides like this compound can be approached in several ways. The most common and industrially scalable route involves the conversion of a corresponding carboxylic acid to the primary amide. However, the synthesis of the carboxylic acid precursor or the direct formation of related benzamides often employs palladium-catalyzed cross-coupling reactions.

The Precursor: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzoic Acid

The primary precursor is 3-methoxy-5-(trifluoromethyl)benzoic acid. This is often synthesized from commercially available building blocks like 3-bromo-5-methoxytoluene, where the trifluoromethyl group is installed via radical trifluoromethylation, followed by oxidation of the methyl group to a carboxylic acid.

Buchwald-Hartwig Amination: A Key C-N Cross-Coupling Strategy

For analogues where direct amidation is challenging or for the synthesis of N-aryl benzamides, the Buchwald-Hartwig amination is an indispensable tool. This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex. The general transformation is:

Ar-X + HNR¹R² ---(Pd catalyst, Ligand, Base)---> Ar-NR¹R²

The catalytic cycle, a cornerstone of modern synthetic chemistry, is illustrated below. It involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_caption Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination R₂NH pd_amine_complex [Ar-Pd(II)-X(L_n)(R₂NH)] amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)-NR₂(L_n) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination reaction.

The electronic nature of the aryl halide is critical. The presence of the electron-withdrawing -CF3 group on the aromatic ring generally accelerates the rate-determining oxidative addition step, making such substrates highly suitable for this reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies.

Protocol 1: Synthesis of this compound via Acyl Chloride

This two-step protocol is a robust and common method for the synthesis of the title compound from its corresponding carboxylic acid.

Protocol_1_Workflow cluster_caption Fig. 2: Workflow for Benzamide Synthesis via Acyl Chloride start 3-Methoxy-5-(trifluoromethyl)benzoic acid step1 Step 1: Acyl Chloride Formation - Reagent: Thionyl Chloride (SOCl₂) - Solvent: Toluene - Conditions: Reflux, 2h start->step1 intermediate 3-Methoxy-5-(trifluoromethyl)benzoyl chloride step1->intermediate step2 Step 2: Amidation - Reagent: Ammonium Hydroxide (NH₄OH) - Solvent: Dichloromethane (DCM) - Conditions: 0 °C to RT, 1h intermediate->step2 product This compound step2->product workup Workup & Purification - Aqueous wash - Extraction - Crystallization/Chromatography product->workup

Caption: Workflow for Benzamide Synthesis via Acyl Chloride.

Step 1: Formation of the Acyl Chloride

  • Reagents & Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxy-5-(trifluoromethyl)benzoic acid (5.0 g, 22.7 mmol).

  • Solvent Addition: Add toluene (40 mL) as the solvent.

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂, 3.3 mL, 45.4 mmol, 2.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-methoxy-5-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Reagents & Setup: In a separate 250 mL flask, cool a solution of ammonium hydroxide (28-30% NH₃ basis, 50 mL) to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the crude acyl chloride from Step 1 in dichloromethane (DCM, 50 mL).

  • Reaction: Add the DCM solution of the acyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. A white precipitate will form.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up & Purification:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to afford pure this compound.

Protocol 2: Representative Buchwald-Hartwig Amination for N-Aryl Benzamide Synthesis

This protocol describes the synthesis of an N-aryl analogue, demonstrating the power of cross-coupling for creating diversity. We will use 3-bromo-5-(trifluoromethyl)anisole as the starting material.

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Provides the active Pd(0) species for the catalytic cycle.
Ligand XPhos, SPhos, or BINAPSterically bulky, electron-rich phosphine ligands stabilize the Pd center and promote reductive elimination.
Base NaOt-Bu or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous, high-boiling point aprotic solvents are necessary for reaction efficiency.
Temperature 80 - 110 °CThermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps.

Step-by-Step Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add the aryl halide (3-bromo-5-(trifluoromethyl)anisole, 1.0 equiv) and the primary amide (e.g., benzamide, 1.2 equiv).

  • Degassing: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up & Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a prime example of a molecular scaffold whose value is realized through robust and efficient synthetic chemistry. While its direct synthesis is often achieved through classical methods, the broader context of its analogues and precursors heavily relies on modern cross-coupling reactions like the Buchwald-Hartwig amination. Understanding the principles and practical details of these reactions is therefore essential for researchers in medicinal chemistry and materials science aiming to innovate and develop novel functional molecules. The protocols and insights provided herein serve as a practical guide for the synthesis and application of this important chemical entity.

References

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

Cell-based assays involving 3-Methoxy-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 3-Methoxy-5-(trifluoromethyl)benzamide in TRP Channel Modulation

Introduction & Mechanism of Action

This compound represents a critical chemical scaffold in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel activated by low temperatures (<28°C) and cooling agents like menthol and icilin.[1][2][3] It plays a pivotal role in thermosensation, nociception (cold allodynia), and prostate cancer cell migration.

While simple benzamides often serve as fragments in Fragment-Based Drug Discovery (FBDD), the specific substitution pattern—a methoxy group at the 3-position and a trifluoromethyl group at the 5-position—imparts significant lipophilicity and electronic properties that facilitate interaction with the transmembrane domains of TRP channels.

Therapeutic Relevance:

  • Neuropathic Pain: Antagonism of TRPM8 is a validated strategy for treating cold allodynia and chemotherapy-induced peripheral neuropathy (CIPN).

  • Oncology: TRPM8 is overexpressed in prostate cancer; blocking it can reduce cell motility and proliferation.

This guide details the protocol for validating this compound as a functional TRPM8 antagonist using a kinetic calcium flux assay , followed by a cytotoxicity counter-screen to ensure specificity.

Experimental Design Strategy

Solubility & Handling

The trifluoromethyl group renders the compound highly hydrophobic.

  • Stock Solution: Dissolve to 10 mM or 50 mM in anhydrous DMSO (Dimethyl Sulfoxide).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

  • Working Solution: Dilute in assay buffer (HBSS + HEPES) immediately prior to use. Keep final DMSO concentration <0.5% to avoid non-specific channel modulation.

Cell Model Selection
  • Primary Model: HEK293-TRPM8 (Stably transfected Human Embryonic Kidney cells expressing human TRPM8).

    • Rationale: HEK293 cells have low endogenous TRP channel expression, providing a clean background for transfected targets.

  • Endogenous Model: PC-3 (Prostate cancer cell line).

    • Rationale: Expresses endogenous TRPM8; useful for physiological validation but signals may be lower.

Protocol A: Kinetic Calcium Flux Assay (TRPM8 Antagonism)

Objective: Determine the IC50 of this compound by measuring its ability to inhibit menthol-induced calcium influx.

Materials
  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Agonist: Menthol (activates TRPM8).[1][2][3][4]

  • Reference Antagonist: AMTB or BCTC (Positive control for inhibition).[3]

  • Buffer: HBSS containing 20 mM HEPES, pH 7.4. Crucial: Ensure Calcium (2 mM) is present; TRPM8 mediates Ca2+ entry.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HEK293-TRPM8 cells in poly-D-lysine coated 96-well black-wall/clear-bottom plates at 40,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2. Confluence should reach ~85-90%.

  • Dye Loading (The Critical Step):

    • Remove culture medium.

    • Add 100 µL/well of Fluo-4 AM Loading Solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).

    • Expert Insight: Pluronic F-127 is non-negotiable; it disperses the hydrophobic dye to prevent aggregation.

    • Incubate for 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to allow de-esterification of the dye.

  • Compound Pre-incubation:

    • Wash cells 1x with Assay Buffer to remove extracellular dye.

    • Add 50 µL of Assay Buffer containing this compound at 2x desired final concentration (e.g., dose-response from 1 nM to 10 µM).

    • Include Vehicle Control (DMSO only) and Positive Inhibition Control (10 µM BCTC).

    • Incubate for 20 minutes at RT.

    • Why RT? TRPM8 is temperature-sensitive.[1][5] Incubating at 37°C might desensitize the channel before the assay begins.

  • Kinetic Measurement & Agonist Injection:

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or automated microplate reader with injectors.

    • Baseline: Record fluorescence (Ex 490 nm / Em 520 nm) for 10 seconds.

    • Injection: Inject 50 µL of Menthol EC80 (typically 100-200 µM final concentration) into the wells.

    • Read: Continue recording for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline / Baseline).
      
    • Normalize data: Vehicle + Menthol = 100% Activity; Vehicle (No Menthol) = 0% Activity.

    • Plot % Inhibition vs. Log[Compound] to determine IC50.

Protocol B: Cytotoxicity Counter-Screen (MTT Assay)

Objective: Confirm that the observed reduction in Calcium signal is due to channel blockade, not cell death.

  • Seeding: Seed HEK293 cells (parental) at 10,000 cells/well in 96-well plates.

  • Treatment: Treat cells with this compound (same concentration range as Protocol A) for 24 hours .

  • Development:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Interpretation: If the IC50 for cytotoxicity is >10x higher than the IC50 for TRPM8 inhibition, the compound is a specific modulator.

Visualization of Signaling & Workflow

Figure 1: TRPM8 Signaling Pathway & Benzamide Inhibition

This diagram illustrates the mechanism where the benzamide compound blocks the pore or voltage sensor of TRPM8, preventing Calcium influx and downstream nociceptive signaling.

TRPM8_Pathway Cold Cold / Menthol TRPM8 TRPM8 Channel (Closed/Blocked) Cold->TRPM8 Activates Benzamide 3-Methoxy-5-(trifluoromethyl) benzamide Benzamide->TRPM8 Antagonizes (Allosteric/Pore Block) Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Inhibited Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signaling (Pain/Cold Sensation) Depolarization->Pain_Signal

Caption: Schematic of TRPM8 antagonism. The benzamide derivative prevents agonist-induced conformational changes, halting Calcium influx.

Figure 2: Experimental Workflow for Calcium Flux

Workflow Step1 1. Seed HEK293-TRPM8 (24h, 37°C) Step2 2. Load Fluo-4 AM (45 min + 15 min RT) Step1->Step2 Step3 3. Pre-incubate Compound (20 min, RT) Step2->Step3 Step4 4. Inject Menthol (Agonist) Step3->Step4 Step5 5. Measure Fluorescence (Ex 490 / Em 520) Step4->Step5

Caption: Step-by-step kinetic assay workflow for high-throughput screening of TRPM8 antagonists.

Data Presentation & Analysis

Table 1: Expected Performance Metrics

ParameterValue / CriteriaNotes
Z-Factor > 0.5Indicates a robust assay suitable for screening.
Signal-to-Background > 3:1Ratio of Menthol signal (Max) to Vehicle signal (Min).
IC50 (Reference) ~10-500 nMTypical range for potent benzamide TRPM8 antagonists (e.g., AMTB).
CV (Coefficient of Variation) < 10%Intra-plate variability.

Calculation of Z-Factor:



Where 

is standard deviation,

is mean,

is positive control (Menthol + Vehicle), and

is negative control (Buffer only).

References

  • Discovery of Selective TRPM8 Antagonists.

    • Title: Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Rel
    • Source:ACS Medicinal Chemistry Letters (Pfizer).
    • URL:[Link]

  • Benzamide Antagonists (AMTB).

    • Title: Identification of a novel TRPM8 antagonist, N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride (AMTB).
    • Source:Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

  • Role of TRPM8 in Cancer.

    • Title: TRPM8: The Cold-Activ
    • Source:Pharmaceuticals (MDPI).
    • URL:[Link]

  • Assay Methodology (Calcium Flux).

    • Title: High-Throughput Screening for TRP Channel Modul
    • Source:Methods in Molecular Biology.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxy-5-(trifluoromethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting Guide

Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The Chemical Challenge

Synthesizing 3-Methoxy-5-(trifluoromethyl)benzamide presents a classic "push-pull" electronic challenge.[1][2] The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and reactive.[1][2] Conversely, the methoxy group (-OCH₃) is electron-donating by resonance but withdrawing by induction.[1][2]

The Result: The intermediate acid chloride is volatile and prone to rapid hydrolysis upon exposure to atmospheric moisture.[2] Standard protocols often fail because they treat this molecule like a generic benzoic acid.[1][2] To improve yields from the typical 40-50% to >85%, you must switch from "standard" conditions to anhydrous, low-temperature controlled addition protocols.[1][2]

Primary Protocol: The "Gold Standard" (Acid Chloride Route)

Recommended for Scale-up (>1g) and Maximum Yield[1][2]

This protocol mitigates the volatility of the acid chloride and prevents competitive hydrolysis.[1][2]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Starting Material (Acid) 1.0SubstrateDry under high vac for 4h prior.[1][2]
Thionyl Chloride (SOCl₂) 3.0ActivatorFreshly distilled or high-purity grade.[1][2]
Cat. DMF 0.05CatalystEssential for Vilsmeier-Haack intermediate.[1][2]
NH₃ (g) or 0.5M NH₃ in Dioxane 5.0NucleophileDo not use aqueous ammonia.
DCM (Anhydrous) -SolventRigidly anhydrous.[1][2]
Step-by-Step Methodology

Step 1: Activation (The "Closed Loop") [1]

  • Dissolve 3-Methoxy-5-(trifluoromethyl)benzoic acid in anhydrous DCM (0.2 M concentration).

  • Add catalytic DMF (5 mol%).[1][2]

  • Add SOCl₂ dropwise at 0°C under Argon.

  • Critical: Warm to reflux (40°C) for 2 hours. Do not rotovap to dryness at high temp.[1][2]

  • Isolation: Evaporate solvent/excess SOCl₂ under reduced pressure at <30°C . Azeotrope twice with dry toluene to remove trace SOCl₂.[2]

    • Checkpoint: The residue should be a pale yellow oil/solid.[2] If it is dark brown, you overheated it.[1][2]

Step 2: Amidation (The "Cold Quench") [1]

  • Redissolve the crude acid chloride in anhydrous THF or DCM.[1][2]

  • Cool the solution to -10°C (Ice/Salt bath).

  • The Fix: Bubble anhydrous NH₃ gas through the solution OR add 0.5M NH₃ in Dioxane dropwise.

    • Why? Aqueous ammonia introduces water that competes with NH₃ for the highly reactive CF₃-activated carbonyl, forming the starting acid back.[1][2]

  • Stir for 30 mins at -10°C, then warm to Room Temp (RT).

Step 3: Workup

  • Filter off the precipitated NH₄Cl (white solid).[2]

  • Concentrate the filtrate.[1][2][3]

  • Purification: Recrystallize from EtOAc/Hexanes. (Column chromatography is rarely needed if Step 1 was clean).[1][2]

Secondary Protocol: High-Throughput (Coupling Agents)

Recommended for Library Synthesis (<100mg)[1][2]

If you lack gas handling equipment, use HATU.[1][2] Note that yields are typically 10-15% lower than the acid chloride route due to the steric bulk of the reagents and purification losses.[1][2]

Workflow:

  • Dissolve Acid (1.0 eq) in DMF.[1][2]

  • Add DIPEA (3.0 eq) followed by HATU (1.1 eq) .[1][2] Stir 10 mins.

  • Add NH₄Cl (Solid, 2.0 eq) .

    • Note: Using solid ammonium chloride requires longer reaction times (16h) but avoids handling ammonia gas.[1][2]

  • Troubleshooting: If conversion is low, add HOAt (0.5 eq) to accelerate the active ester formation.

Visualizing the Logic

Workflow Decision Tree

Caption: Logic flow for selecting the correct synthetic route based on scale and equipment availability.

SynthesisLogic Start Start: 3-Methoxy-5-(trifluoromethyl)benzoic acid ScaleCheck Scale > 100mg? Start->ScaleCheck RouteA Route A: Acid Chloride ScaleCheck->RouteA Yes (Yield Priority) RouteB Route B: Coupling Agent (HATU) ScaleCheck->RouteB No (Speed Priority) Act Activation: SOCl2 + cat. DMF RouteA->Act Coupling Activation: HATU + DIPEA RouteB->Coupling Quench Amidation: Anhydrous NH3 (gas/dioxane) Act->Quench Result Target: this compound Quench->Result AmineSrc Amine Source: Solid NH4Cl Coupling->AmineSrc AmineSrc->Result

[1][2]

Troubleshooting Center (FAQs)

Q1: My product turns into an oil and won't crystallize. What happened?

  • Diagnosis: This is likely due to residual solvent (DMF) or impurities (starting acid).[1][2] The CF₃ group lowers the melting point compared to non-fluorinated analogs.[2]

  • Fix:

    • Dissolve the oil in minimal EtOAc.[1][2]

    • Wash with 5% LiCl (aq) (removes DMF) followed by sat. NaHCO₃ (removes unreacted acid).[1][2]

    • Dry over Na₂SO₄ and evaporate. Triturate with cold Pentane or Hexane to force crystallization.[2]

Q2: I see a 50% yield, and the rest is starting material. I used aqueous ammonia.

  • Root Cause: Hydrolysis.[1][2] The electron-withdrawing CF₃ group makes the acid chloride so reactive that it grabs water from the aqueous ammonia faster than it grabs the ammonia molecule itself.[1][2]

  • Fix: Switch to 0.5M Ammonia in Dioxane or 7N Ammonia in Methanol . If you must use aqueous ammonia, cool the reaction to -20°C and add the acid chloride solution very slowly to a large excess of rapidly stirring ammonia.[1][2]

Q3: During the Acid Chloride step, the reaction turned black.

  • Diagnosis: Thermal decomposition.[1][2] The combination of the methoxy group (electron donor) and the acidic conditions at high heat can lead to demethylation or polymerization.[1][2]

  • Fix: Do not exceed 40°C. Ensure you are using an inert atmosphere (Nitrogen/Argon).[1][2]

Q4: Can I use EDC/NHS coupling?

  • Analysis: It is possible, but not recommended for primary amides.[1][2] The intermediate NHS-ester is often not reactive enough toward the poor nucleophile (ammonia) to outcompete hydrolysis during workup.[1][2] HATU is significantly superior for this specific electronic profile.[1][2]

References & Grounding

  • General Protocol for CF3-Benzamide Synthesis:

    • Source: US Patent 2017/0129849 A1.[1][2] "Process for the preparation of 2-(trihalomethyl) benzamide." (Demonstrates the necessity of anhydrous ammonia gas/solvents for trifluoromethyl-substituted benzoyl chlorides).

    • URL:[1][2]

  • Amide Coupling Troubleshooting (Electron Deficient Systems):

    • Source: Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1][2] (Authoritative review on why standard coupling fails with deactivated substrates).

    • URL:[1][2]

  • Synthesis of 3,5-bis(trifluoromethyl)benzoic acid derivatives (Analogous Chemistry):

    • Source: US Patent 5,658,933.[1][2] Describes the handling of highly electron-deficient benzoic acid derivatives and conversion to amides.

    • URL:[1][2]

Sources

Technical Support Center: 3-Methoxy-5-(trifluoromethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Subject Molecule: 3-Methoxy-5-(trifluoromethyl)benzamide CAS Registry Number: (Generic reference for structure: 3-Methoxy-5-(trifluoromethyl)benzoic acid derivatives) Application: Key intermediate in kinase inhibitor discovery and CNS-active agents.

Module 1: Critical Impurity Analysis (The "Why")

Before troubleshooting, you must understand the electronic environment of your substrate. The 3-methoxy-5-(trifluoromethyl)phenyl ring presents a unique "Push-Pull" electronic conflict:

  • The "Pull" (CF₃ Group): A strong electron-withdrawing group (EWG) at the meta position. This increases the electrophilicity of the carbonyl carbon, making the precursor acid chloride highly reactive but also extremely moisture sensitive .

  • The "Push" (Methoxy Group): A moderate electron-donating group (EDG). While stable under basic conditions, the ether linkage is susceptible to cleavage (demethylation) under strong Lewis acid conditions or high-temperature acidic hydrolysis.

Common Impurity Profile
Impurity TypeStructure / DescriptionOriginRisk Level
Hydrolysis Product 3-Methoxy-5-(trifluoromethyl)benzoic acidMoisture ingress (Route A) or Over-hydrolysis (Route B)High
Des-methyl Analog 3-Hydroxy-5-(trifluoromethyl)benzamideEther cleavage by

,

, or hot

Medium
N-Acyl Urea Stable adduct of EDCFailed coupling due to steric bulk or slow amine kineticsMedium
Dimer Symmetric AnhydrideExcess acid chloride or coupling agent w/o amineLow

Module 2: Troubleshooting The Acid Chloride Route

Method: Activation of benzoic acid with


 or 

, followed by ammonolysis.
Diagram: Acid Chloride Reaction Network

AcidChlorideRoute Start Benzoic Acid Precursor AcidCl Acid Chloride (Highly Reactive) Start->AcidCl SOCl2 / DMF (cat) Impurity2 Des-methyl Phenol (Ether Cleavage) Start->Impurity2 AlCl3 or excess Heat/Acid Product Target Benzamide AcidCl->Product NH3 (aq) or NH3/Dioxane Impurity1 Benzoic Acid (Hydrolysis) AcidCl->Impurity1 H2O (Moisture Ingress)

Caption: Pathway showing the standard activation route and the two critical failure points: moisture-induced hydrolysis and acid-catalyzed demethylation.

Q&A: Solving Yield & Purity Issues

Q: My LC-MS shows a large peak for the starting benzoic acid after the reaction. Did the coupling fail? A: Not necessarily. This is often a "false negative" caused by quenching artifacts .

  • The Cause: The CF₃ group makes the acid chloride so electrophilic that it hydrolyzes instantly upon contact with aqueous workup buffers if the ammonia has not fully reacted.

  • The Fix:

    • Ensure your ammonia source is in excess (at least 3-5 equivalents).

    • Dry Quench: Do not add water immediately. Remove excess solvent/thionyl chloride under vacuum first.

    • Validation: Take an aliquot, add methanol instead of water. If you see the methyl ester by LC-MS, your acid chloride was formed correctly, and the issue is the ammonolysis step.

Q: I see a new impurity at [M-14] mass. What happened? A: You have likely demethylated the methoxy group, forming the phenol.

  • The Cause: Using Lewis acids (like

    
     or 
    
    
    
    ) to catalyze the reaction, or using unpurified Thionyl Chloride containing high levels of
    
    
    and
    
    
    at high reflux temperatures.
  • The Fix:

    • Switch to Oxalyl Chloride with catalytic DMF in DCM at

      
       to Room Temp. This is milder than refluxing 
      
      
      
      .
    • Never use Aluminum Chloride (

      
      ) with anisole derivatives; it is a specific reagent for demethylation.
      

Module 3: Troubleshooting The Nitrile Hydrolysis Route

Method: Partial hydrolysis of 3-Methoxy-5-(trifluoromethyl)benzonitrile using basic oxidative conditions (


) or acid catalysis.
Diagram: Nitrile Hydrolysis Kinetics

NitrileHydrolysis Nitrile Nitrile Precursor Amide Target Benzamide Nitrile->Amide k1 (Fast) NaOH/H2O2 Acid Benzoic Acid (Over-Hydrolysis) Amide->Acid k2 (Slow but nonzero) Heat/Time

Caption: Kinetic competition between amide formation (k1) and over-hydrolysis to the acid (k2). Control of time and temperature is critical to stop at the amide.

Q&A: Controlling Selectivity

Q: I cannot stop the reaction at the amide; it keeps going to the carboxylic acid. A: This is a classic kinetic control problem. The CF₃ group activates the amide bond toward further hydrolysis.

  • The Protocol Shift: Do not use simple acid/base reflux. Use the Radziszewski Reaction conditions.

    • Reagents: 30%

      
      , 
      
      
      
      (mild base), in DMSO or Acetone.
    • Mechanism:[1][2][3][4][5] The hydroperoxide anion (

      
      ) is a super-nucleophile that attacks the nitrile faster than 
      
      
      
      , but it is a poor nucleophile for attacking the resulting amide. This creates a "kinetic trap" that stops at the amide.

Q: Is the Trifluoromethyl (


) group stable during hydrolysis? 
A:  generally yes, but with caveats.
  • Risk: In extremely strong alkaline media (e.g., 6M NaOH, reflux >100°C), the electron-deficient ring can facilitate

    
     reactions or solvolysis of the 
    
    
    
    group to a carboxylate (forming trimesic acid derivatives).
  • Validation: Check 19F-NMR. The

    
     signal should remain a singlet around -63 ppm. If you see a shift or loss of signal, your conditions are too harsh.
    

Module 4: Coupling Agent Protocols (EDC/HATU)

Method: Direct coupling of the benzoic acid with ammonium chloride or ammonia.

Q: The reaction stalls at 80% conversion. Adding more EDC doesn't help. A: You likely have "dead" active ester or N-acyl urea formation.

  • The Cause: The steric bulk of the

    
     group might slow down the attack of ammonia. If the ammonia attack is slower than the rearrangement of the O-acylisourea, the stable N-acyl urea forms.
    
  • The Fix:

    • Switch to HATU/DIPEA . HATU forms a more stable At-complex that resists rearrangement better than EDC.

    • Add HOAt or Oxyma as an additive if using EDC. This creates a more reactive ester intermediate that reacts faster with ammonia.

Summary of Recommended Conditions

ParameterRecommendationRationale
Solvent DCM (Acid Cl route) or DMSO (Nitrile route)DCM prevents hydrolysis; DMSO aids solubility of polar intermediates.
Temperature

Avoid heat to prevent ether cleavage or over-hydrolysis.
Reagents Oxalyl Chloride / DMF (cat)Milder than Thionyl Chloride; avoids HCl buildup.
Purification Recrystallization (EtOAc/Hexane)Product is crystalline; Acid impurity stays in filtrate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Cantillo, D., & Kappe, C. O. (2010). Microwave-Assisted Synthesis of Benzamides via Partial Hydrolysis of Benzonitriles. Journal of Organic Chemistry. (General reference for Nitrile Hydrolysis kinetics). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for mechanism of acid chloride formation and ether cleavage). Link

  • Sato, N., & Endo, H. (2008). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles.[6][7] Journal of Chemical Research. (Reference for demethylation risks). Link

Sources

Technical Support Center: Purification of 3-Methoxy-5-(trifluoromethyl)benzamide

[1]

Content Type: Technical Support Hub & Troubleshooting Guide Ticket Status: ACTIVE Product: 3-Methoxy-5-(trifluoromethyl)benzamide (CAS: 916420-94-5) Molecular Weight: 219.16 g/mol Chemical Profile: Lipophilic (CF₃ group) with Hydrogen Bonding Capability (Amide)[1]

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. You are likely working with This compound , a compound that presents a unique purification paradox. The trifluoromethyl (–CF₃) group at position 5 imparts significant lipophilicity and electron-withdrawing character, while the amide group (–CONH₂) introduces polarity and hydrogen-bonding capability.[1]

This dual nature often leads to two primary frustration points:

  • "Oiling Out" during recrystallization: The compound prefers to separate as a liquid phase rather than a crystal lattice due to the disruption of solvent networks by the hydrophobic CF₃ group.[1]

  • Peak Tailing during chromatography: The amide nitrogen acts as a hydrogen bond donor/acceptor, interacting strongly with silanol groups on silica gel.[1]

This guide addresses these specific failure modes with field-proven protocols.

Part 1: Purification Decision Matrix

Before selecting a method, assess your crude material's profile.[1][2] Use the logic flow below to determine the optimal purification route.

PurificationWorkflowStartCrude this compoundPurityCheckPurity Check (TLC/HPLC)Start->PurityCheckDecisionImpurity Profile?PurityCheck->DecisionAcidImpurityContains Benzoic Acid PrecursorDecision->AcidImpurityAcidic ByproductsCloseElutingComplex/Close-Eluting ImpuritiesDecision->CloseElutingNon-polar/Polar MixHighPurity>90% Purity (Solid/Oil)Decision->HighPurityMinor ImpuritiesBaseWashProtocol A: Acid-Base Extraction(Sat. NaHCO3 Wash)AcidImpurity->BaseWashBaseWash->PurityCheckRe-assessColumnProtocol B: Flash Chromatography(Doped Mobile Phase)CloseEluting->ColumnFinalFinal Product (White Solid)Column->FinalRecrystProtocol C: Recrystallization(Anti-Solvent Method)HighPurity->RecrystRecryst->Final

Figure 1: Purification Decision Matrix. Selects the optimal workflow based on the specific impurity profile of the crude mixture.

Part 2: Troubleshooting Guides & FAQs

Ticket #001: Recrystallization Issues ("Oiling Out")

User Report: "I dissolved my crude solid in hot ethanol. Upon cooling, milky droplets formed at the bottom instead of crystals.[1] The oil eventually solidified into a hard gum."

Root Cause: This is "oiling out."[1][3] The melting point of the solvated compound is likely lower than the boiling point of the solvent mixture. The CF₃ group increases lipophilicity, making the compound reluctant to organize into a lattice in highly polar environments if the saturation limit is breached too quickly.

The Fix: The "Cloud Point" Titration Method Do not rely on simple cooling.[1] You must control the saturation point precisely using a solvent/anti-solvent pair.[1]

Recommended Solvent System:

  • Solvent (Good): Ethyl Acetate (EtOAc) or Ethanol (EtOH)[1]

  • Anti-Solvent (Bad): Hexanes or Heptane[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of hot EtOAc (approx. 3–5 mL). Ensure it is fully soluble at 60°C.[1]

  • The Titration: While maintaining gentle heat (do not boil off solvent), add hot Hexanes dropwise.

  • The Cloud Point: Stop adding Hexanes immediately when a faint, persistent turbidity (cloudiness) appears.[1]

  • The Reversal: Add 2–3 drops of hot EtOAc to clear the solution back to transparency.[1]

  • Controlled Cooling: Remove from heat. Insulate the flask with a paper towel to slow the cooling rate.[1]

    • Critical Step: If oil droplets appear at ~40°C, reheat to redissolve and add slightly more EtOAc.[1]

  • Seeding: Once at room temperature, add a single seed crystal if available.

Data: Solvent Miscibility & Solubility Table

SolventSolubility (Hot)Solubility (Cold)RoleNotes
Ethanol HighModerateSolventGood for initial dissolution; can hold water impurities.[1]
Ethyl Acetate HighModerateSolventPreferred. Easier to remove than EtOH.[1]
Hexanes LowInsolubleAnti-SolventInduces precipitation.[1]
Water InsolubleInsolubleAnti-SolventAvoid. Often causes immediate oiling out with CF₃ compounds.[1]
Ticket #002: Flash Chromatography (Tailing & Poor Separation)

User Report: "My product smears on the TLC plate (Rf 0.3 to 0.1). On the column, it elutes over 20 fractions, contaminating everything."

Root Cause: The amide nitrogen (–CONH₂) is a hydrogen bond donor.[1] It interacts with the acidic silanol (Si-OH) groups on the silica gel surface.[1] The CF₃ group does not prevent this interaction.

The Fix: Mobile Phase Doping You must "deactivate" the silica surface or compete for hydrogen bonding sites.[1]

Protocol:

  • Base Doping (Standard): Add 1% Triethylamine (Et₃N) to your mobile phase.[1]

    • Example: 40% EtOAc / 59% Hexanes / 1% Et₃N.[1]

    • Mechanism:[4][5] Et₃N is more basic than your amide; it binds to the silanol sites, smoothing the path for your benzamide.

  • Alternative (DCM/MeOH): If the compound is very polar, switch to Dichloromethane (DCM) with Methanol (MeOH).[1]

    • Gradient: 0% → 5% MeOH in DCM.[1]

    • Note: Do not exceed 10% MeOH on standard silica, or silica will dissolve.[1]

Ticket #003: Removal of Precursor Acid (3-Methoxy-5-(trifluoromethyl)benzoic acid)[1]

User Report: "H-NMR shows a peak at ~13 ppm (broad) and the product yield is >100%. I suspect unreacted starting material."

Root Cause: Amidation reactions often leave residual benzoic acid.[1] Because the product is also an amide, they can co-crystallize.[1][6]

The Fix: The "Basic Wash" Trap Unlike the amide, the benzoic acid precursor can be deprotonated to become water-soluble.

Protocol:

  • Dissolve the crude mixture in Ethyl Acetate (do not use DCM, as emulsions are more common).[1]

  • Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Chemistry: R-COOH + NaHCO₃ → R-COO⁻Na⁺ (Water Soluble) + CO₂ + H₂O.[1]

    • Observation: Vigorous bubbling (CO₂) confirms the presence of acid.[1]

  • Wash 1x with Brine (to remove trapped water).[1]

  • Dry over Anhydrous Na₂SO₄.

  • Evaporate solvent.[1] The resulting solid is your neutral amide.[1]

Part 3: Mechanistic Visualization

Understanding why the separation fails is key to fixing it.[1] The diagram below illustrates the competition between the mobile phase and the stationary phase (Silica) for the benzamide molecule.

ChromatographyInteractionscluster_resultResult with ModifierSilicaSilica Surface(Acidic Si-OH)AmideTarget Molecule(Amide H-Bond Donor)Amide->SilicaStrong H-Bonding(Causes Tailing)ModifierModifier (Et3N)(Strong Base)Modifier->SilicaPreferential Binding(Blocks Active Sites)FreeAmideFree Target Molecule(Sharp Elution)Modifier->FreeAmideDisplaces

Figure 2: Mechanism of Tailing and Correction.[1] Triethylamine (Et3N) blocks acidic silanol sites, preventing the amide from "sticking" and ensuring a sharp elution peak.

References

  • PubChem. (2025).[1] 3,5-Bis(trifluoromethyl)benzamide Compound Summary. National Library of Medicine.[1] Available at: [Link] (Note: Analogous structure used for physicochemical property validation).[1]

  • University of Massachusetts Amherst. (2025).[1] Recrystallization Procedures and Troubleshooting. Organic Chemistry Lab Manuals. Available at: [Link][1]

Technical Support Center: Reaction Optimization for 3-Methoxy-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemistry teams. It synthesizes standard operating procedures with advanced troubleshooting logic derived from the physicochemical properties of electron-deficient benzamides.[1]

Case ID: 3-MeO-5-CF3-BZM-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: High-yield synthesis, purification, and troubleshooting of 3-Methoxy-5-(trifluoromethyl)benzamide.[1]

Executive Summary & Chemical Profile

This guide addresses the synthesis of This compound . The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the meta position significantly alters the reactivity of the benzoic acid precursor compared to standard benzamides.

  • Key Challenge: The -CF3 group deactivates the aromatic ring, reducing the nucleophilicity of the carboxylic acid oxygen. This makes direct coupling (e.g., EDC/NHS) slower and more prone to side reactions than with electron-rich substrates.[1]

  • Recommended Strategy: Activation via Acid Chloride (using Oxalyl Chloride) followed by ammonolysis. This pathway leverages the electron-withdrawing nature of the ring to create a highly reactive electrophilic intermediate (acid chloride), ensuring rapid amidation.

Standard Operating Procedure (The "Golden Path")

Protocol ID: BZM-ACT-01 Scale: 10 mmol (adaptable)[1]

Phase A: Activation (Acid Acid Chloride)

Rationale: We utilize Oxalyl Chloride over Thionyl Chloride for cleaner reaction profiles and easier removal of byproducts (CO, CO2, HCl gases).

  • Setup: Charge a dry round-bottom flask with 3-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Catalyst: Add DMF (Dimethylformamide) (2-3 drops / 0.05 equiv).

    • Mechanistic Insight: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species. Without DMF, reaction times on electron-deficient acids can triple.[1]

  • Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-3 hours.

    • Checkpoint: Gas evolution must cease. An aliquot quenched in MeOH should show only the methyl ester by TLC/LCMS.

  • Concentration: Evaporate solvent and excess oxalyl chloride in vacuo. Redissolve the crude acid chloride in dry DCM or THF.

Phase B: Amidation (Acid Chloride Amide)

Rationale: Aqueous ammonia is effective and cheap, but biphasic conditions require vigorous stirring.

  • Preparation: Cool the acid chloride solution to 0°C.

  • Ammonolysis: Add Ammonium Hydroxide (28-30% NH3) (5.0 equiv) or 0.5M NH3 in Dioxane (3.0 equiv) slowly.

    • Critical Parameter: Exotherm control.[2] Maintain T < 10°C during addition to prevent hydrolysis of the acid chloride back to the acid.

  • Completion: Stir at RT for 1-2 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove excess amines/pyridine).

    • Wash with Sat. NaHCO3 (CRITICAL: removes unreacted starting acid).

    • Wash with Brine, Dry (Na2SO4), and Concentrate.

Troubleshooting & Optimization Logic

Issue 1: Low Yield (<50%)
Potential CauseDiagnosticCorrective Action
Hydrolysis LCMS shows large peak of Starting Material (Acid) after workup.[1]Moisture Control: The acid chloride is moisture sensitive. Ensure glassware is flame-dried.[1] Switch to NH3 in MeOH/Dioxane (anhydrous) instead of aqueous NH4OH.
Incomplete Activation TLC shows smearing or starting acid remains.[1]DMF Quality: Wet DMF kills the Vilsmeier intermediate. Use fresh anhydrous DMF. Increase Oxalyl Chloride to 1.5 equiv.
Volatile Product Yield loss during vacuum drying.[1]Sublimation Risk: Fluorinated amides can sublime. Do not dry under high vacuum (< 1 mbar) for extended periods or at high heat (> 40°C).
Issue 2: Product is a "Sticky Oil" instead of Solid
  • Cause: Presence of DMF or rotamers.

  • Solution:

    • Triturate the oil with cold Hexanes or Pentane and scratch the flask sides to induce nucleation.

    • If DMF is trapped: Dissolve in EtOAc and wash 3x with water (DMF is water-soluble).[1]

Issue 3: "Ghost" Impurities in NMR
  • Observation: Extra peaks in the aromatic region.

  • Explanation: Rotamers. The amide bond has restricted rotation.

  • Test: Run Variable Temperature (VT) NMR at 50°C. If peaks coalesce, they are rotamers, not impurities.

Visualized Workflows

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the catalytic cycle of DMF and the critical path to the amide.

ReactionPathway Start 3-Methoxy-5-(trifluoromethyl) benzoic acid Act Active Vilsmeier Intermediate Start->Act Catalytic Cycle AcidCl Acid Chloride (Electrophilic) Start->AcidCl Oxalyl Chloride + DMF (cat) Act->AcidCl Chlorination Amide Target Benzamide AcidCl->Amide NH3 (aq or solvent) Nucleophilic Acyl Substitution Byprod Byproducts (HCl, CO, CO2) AcidCl->Byprod

Caption: Activation of the electron-deficient benzoic acid via Vilsmeier-Haack intermediate to the acid chloride, followed by ammonolysis.

Figure 2: Purification Decision Tree

Follow this logic to isolate pure product based on crude purity.

PurificationLogic Start Crude Product Isolated Check TLC/LCMS Purity? Start->Check High >95% Purity Check->High Clean Med 80-95% Purity (Minor SM) Check->Med SM Present Low <80% Purity (Complex Mix) Check->Low Many Spots Action1 Recrystallize (EtOAc/Hexane) High->Action1 Action2 Acid/Base Wash (Sat. NaHCO3) Med->Action2 Action3 Flash Column (SiO2, 0-5% MeOH/DCM) Low->Action3 Action2->Check Re-evaluate

Caption: Step-by-step logic for purifying the benzamide based on initial crude purity assessment.

Frequently Asked Questions (FAQ)

Q: Can I use HATU or EDC instead of Oxalyl Chloride? A: Yes, but with caveats.

  • Pros: Milder conditions, no acidic gas evolution.

  • Cons: The electron-withdrawing CF3 group makes the carboxylic acid less nucleophilic, meaning it attacks the coupling reagent (HATU) slower. You may need longer reaction times (12-24h) and excess coupling reagent.[1]

  • Recommendation: If you must use coupling agents, use HATU with DIPEA in DMF, as it is generally superior for sterically or electronically difficult acids [1].

Q: My product is not precipitating from water. Why? A: While the -CF3 group is hydrophobic, the amide and methoxy groups add polarity.[1] If you used a large volume of dioxane or THF, the product might remain solubilized.

  • Fix: Evaporate the organic solvent first, then add water. If it oils out, extract with DCM.

Q: Is the -CF3 group stable to hydrolysis? A: Yes. The trifluoromethyl group on an aromatic ring is chemically robust and will not hydrolyze under standard amidation conditions (basic or acidic). It requires extreme conditions (e.g., concentrated H2SO4 at >150°C) to hydrolyze to a carboxylic acid.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Lanigan, R. M., & Sheppard, T. D. (2013).[3] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[3] The Journal of Organic Chemistry, 78(9), 4512–4523. Link

Sources

Technical Support Center: Crystallization of 3-Methoxy-5-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-Methoxy-5-(trifluoromethyl)benzamide. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the common and complex challenges encountered during the crystallization of this molecule. Our approach is rooted in first principles of physical chemistry and extensive laboratory experience to provide actionable, in-depth solutions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the material properties and handling of this compound, which are crucial for successful crystallization.

Q1: What are the key physicochemical properties of benzamides relevant to crystallization?

Table 1: Physicochemical Properties of a Related Analog: 3,5-Bis(trifluoromethyl)benzamide

PropertyValueSource
Molecular FormulaC₉H₅F₆NO[1]
Molecular Weight257.14 g/mol [1]
AppearanceWhite to off-white powder/crystal[1]
Melting Point162 - 165 °C[1]

Note: This data is for an analog and should be used as a directional guide. It is imperative to determine the specific properties of this compound experimentally.

Q2: Why is polymorphism a particular concern for benzamide derivatives?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in benzamides.[2] These different forms can have distinct physical properties, including solubility, stability, and bioavailability, making polymorph control critical in pharmaceutical development. The trifluoromethyl group can introduce conformational complexities, further increasing the likelihood of polymorphism.[3] Factors like solvent choice, cooling rate, and the presence of impurities can dictate which polymorphic form crystallizes.[4][5]

Q3: How do impurities affect the crystallization of this compound?

Impurities can act as either inhibitors or promoters of crystallization.[4] Even small amounts of structurally similar impurities can become incorporated into the crystal lattice, disrupting crystal growth or, conversely, stabilizing a specific (and sometimes undesirable) polymorphic form.[6][7] For instance, unreacted starting materials or side-products from the synthesis must be minimized for reproducible crystallization.[8]

Troubleshooting Common Crystallization Issues

This section provides a systematic, question-and-answer guide to resolving specific experimental challenges.

Q4: I've followed a standard cooling protocol, but no crystals have formed. What should I do?

This is a classic case of either an undersaturated solution or a high nucleation barrier. The system requires a greater driving force for crystallization.

Causality: Crystal formation is a two-step process: nucleation (the initial formation of a stable crystalline entity) and growth. If the solution is not sufficiently supersaturated, or if there are no sites to initiate nucleation, the compound will remain in solution.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the flask below the solvent level with a glass rod. This creates microscopic imperfections on the glass that serve as nucleation sites.[9]

    • Seeding: If you have a previous batch of crystals, add a single, tiny seed crystal to the solution. This provides a perfect template for further crystal growth.

  • Increase Supersaturation:

    • Solvent Evaporation: If nucleation induction fails, your solution is likely undersaturated (too much solvent was used). Gently warm the solution and boil off a small portion of the solvent to increase the concentration.[10] Allow it to cool slowly again.

    • Further Cooling: If crystals form at room temperature but the yield is low, further cooling in an ice bath or refrigerator can increase the yield by decreasing the compound's solubility.[9]

G start Cooled Solution - No Crystals check_sat Is the solution supersaturated? start->check_sat induce Induce Nucleation (Scratch / Seed) check_sat->induce Yes concentrate Increase Concentration (Evaporate some solvent) check_sat->concentrate No / Unsure success Crystals Form induce->success Success failure Still No Crystals induce->failure Failure reassess Reassess Solvent System concentrate->start Re-cool failure->reassess

Caption: Troubleshooting workflow for failure to crystallize.

Q5: My compound is "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solute's solubility is exceeded at a temperature that is above the melting point of the solid in that particular solvent. The compound separates as a supersaturated liquid phase.

Causality: This is a thermodynamic issue. The solution is trying to relieve supersaturation, but the energy is too high for an ordered crystal lattice to form. This is common with compounds that have relatively low melting points or when cooling is too rapid from a high-boiling point solvent.

Solutions:

  • Reduce the Supersaturation Level: Add a small amount (1-5% by volume) of the hot solvent back to the mixture to dissolve the oil, then allow it to cool much more slowly.[10]

  • Lower the Crystallization Temperature: Select a lower-boiling point solvent if possible. This ensures that the solution becomes supersaturated at a temperature well below the compound's melting point.

  • Change the Solvent System: Use a solvent pair. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) at a slightly elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.[11]

Q6: The crystallization produced a very low yield. How can I improve it?

A low yield is often a result of using excessive solvent, leading to significant product loss in the mother liquor.[10]

Causality: The goal of crystallization is to find a solvent where the compound is soluble when hot but sparingly soluble when cold. If too much solvent is used, the solution may not become sufficiently supersaturated upon cooling, leaving a large amount of the compound dissolved.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. Working with small volumes requires patience, adding the solvent in small aliquots.[9]

  • Perform a Second Crop Crystallization: Do not discard the filtrate (mother liquor) from your first filtration. Reduce its volume by about 50% via rotary evaporation or gentle heating and cool it again. This will often yield a second batch of crystals, which can be combined with the first if purity is acceptable.[10]

  • Ensure Complete Cooling: Allow adequate time for the solution to reach its final, low temperature (e.g., in an ice bath) to maximize the amount of precipitate.

Q7: My crystals are discolored, suggesting impurities. What is the best purification strategy?

Discoloration points to the presence of soluble, likely colored, impurities that have co-precipitated with your product.

Causality: Impurities that have similar solubility profiles to the desired compound can be difficult to remove with a single crystallization.

Solutions:

  • Hot Filtration: If you observe insoluble impurities in your hot solution, you must perform a hot filtration. This involves filtering the hot, saturated solution through a pre-heated funnel with fluted filter paper to remove the insoluble matter before allowing the filtrate to cool.

  • Activated Charcoal (Use with Caution): For colored impurities, you can add a very small amount of activated charcoal to the hot solution. The charcoal adsorbs the colored impurities. However, it will also adsorb your product, reducing yield, so use sparingly.[10] You must perform a hot filtration to remove the charcoal before cooling.

  • Thorough Washing: After filtering your crystals, wash them with a small amount of ice-cold fresh solvent. This helps to remove any residual mother liquor containing dissolved impurities without dissolving a significant amount of your product.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or solvent system for recrystallization.

  • Preparation: Place ~10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane) dropwise, starting with 0.5 mL. Observe solubility. An ideal solvent will show poor solubility at room temperature.

  • Heating: Gently heat the tubes that showed poor solubility in a water bath. Continue adding the solvent in small aliquots until the solid just dissolves.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Observation: A good solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a high yield of crystals upon cooling.

G start Select Potential Solvents (Polar & Non-polar) test_rt Test Solubility at Room Temp start->test_rt dissolves_rt Soluble at RT (Poor Choice - discard) test_rt->dissolves_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT (Good Candidate) test_rt->insoluble_rt No test_hot Heat Candidate Solution insoluble_rt->test_hot dissolves_hot Fully Dissolves when Hot (Excellent Candidate) test_hot->dissolves_hot Yes insoluble_hot Insoluble when Hot (Poor Choice - discard) test_hot->insoluble_hot No cool Cool Slowly dissolves_hot->cool crystals Crystals Form (SUCCESS) cool->crystals

Caption: Decision tree for selecting a recrystallization solvent.

Protocol 2: Vapor Diffusion for High-Quality Single Crystals

Objective: To grow high-quality single crystals suitable for X-ray diffraction, which can confirm structure and identify polymorphs.

  • Prepare Inner Vial: Dissolve 5-10 mg of your purified compound in a minimal amount (e.g., 0.5 mL) of a relatively volatile "good" solvent (e.g., acetone, ethyl acetate) in a small, open vial.

  • Prepare Outer Vial: In a larger vial or beaker, add 2-3 mL of a "poor" or "anti-solvent" in which your compound is insoluble (e.g., hexane, heptane). The anti-solvent should be miscible with the good solvent.[12]

  • Assembly: Carefully place the small inner vial inside the larger outer vial. Ensure the solvent levels are such that there is no risk of mixing. Seal the outer vial tightly with a cap or parafilm.

  • Incubation: Leave the sealed system undisturbed in a location with stable temperature for several days to weeks.

  • Mechanism: The more volatile solvent from the inner vial will slowly evaporate and mix with the anti-solvent vapor in the headspace. The anti-solvent vapor will then slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of your compound and promoting the slow growth of large, well-ordered crystals.[12]

References

  • IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide. Retrieved from [Link]

  • Porcar, I., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications. Available at: [Link]

  • Groom, C. R., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • ChemBK. (2024). Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. Retrieved from [Link], N-methoxy-N-methyl-4-(trifluoromethyl)-

  • Chem-Impex. (n.d.). 3,5-Bis(trifluorometil)benzamida. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethoxy)benzamide. Retrieved from [Link]

  • Myerson, A. S., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Thomas, S. P., et al. (2018). Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. Crystal Growth & Design. Available at: [Link]

  • Cruz-Cabeza, A. J., et al. (2020). Switching Polymorph Stabilities with Impurities: A Thermodynamic Route to Benzamide Form III. ChemRxiv. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2-ethylhexyl)-. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Cruz-Cabeza, A. J., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design. Available at: [Link]

  • IUCr Journals. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Retrieved from [Link]

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Manchester. (2005). Polymorphism in benzamide. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of 3-Methoxy-5-(trifluoromethyl)benzamide for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Methoxy-5-(trifluoromethyl)benzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during experimental assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Compound Profile & Physicochemical Properties

Understanding the physicochemical properties of this compound is the first step in developing an effective solubilization strategy. The molecule's structure, characterized by a lipophilic trifluoromethyl group and a methoxy group on a benzamide scaffold, predicts poor aqueous solubility.[1] Benzamides, in general, are slightly soluble in water but show good solubility in many organic solvents.[2] The presence of the trifluoromethyl group significantly enhances lipophilicity, further reducing water solubility.[1]

PropertyValueSource
CAS Number 916420-94-5[3]
Molecular Formula C₉H₈F₃NO₂[3]
Molecular Weight 219.16 g/mol [3]
Predicted Nature White to off-white solid, poorly soluble in water, soluble in organic solvents.[1][2]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: What is the best starting solvent for preparing a stock solution of this compound?

For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4][5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with poor water solubility.[6] Many benzamide and polyamide derivatives show high solubility in DMSO.[7]

Q2: My compound is not readily dissolving in DMSO at room temperature. What steps can I take?

If dissolution is slow, you can employ methods to increase the kinetic energy of the system. These include:

  • Vortexing: Agitate the solution vigorously using a vortex mixer.

  • Sonication: Use an ultrasonic bath to break apart compound aggregates and enhance solvent interaction.[4]

  • Gentle Warming: Briefly warm the solution in a water bath at a temperature no higher than 50°C.[4] Overheating can risk degrading the compound. Always check the compound's stability information if available.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is introduced into a weaker aqueous solvent system. To prevent this:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and may cause the compound to precipitate.

  • Perform Serial Dilutions: Instead of a large, single-step dilution, perform intermediate serial dilutions in your organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer. This gradual reduction in compound concentration can help maintain solubility.

  • Add Stock to Buffer Slowly: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing the buffer. This promotes rapid mixing and prevents localized high concentrations that can initiate precipitation.

Q4: Can I use solvents other than DMSO for my stock solution?

Yes, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) can also be effective. For certain applications, ethanol can be used as a co-solvent.[8] However, DMSO is the most common and widely accepted solvent for preparing stock solutions for biological assays due to its high solubilizing power and relatively lower toxicity at working concentrations.

Troubleshooting Guide: From Dissolution to Dilution

This guide provides a more in-depth, systematic approach to resolving persistent solubility issues.

Problem: Compound Fails to Dissolve in Primary Solvent (DMSO)

If you are unable to achieve a clear, precipitate-free stock solution in DMSO even after applying gentle heat and sonication, follow this troubleshooting workflow.

start Start: Compound Insoluble in DMSO check_purity Step 1: Verify Compound Purity & Identity (e.g., via LC-MS) start->check_purity check_solvent Step 2: Verify Solvent Quality (Use fresh, anhydrous DMSO) check_purity->check_solvent Purity confirmed increase_energy Step 3: Re-attempt Dissolution (Vortex, Sonicate for 1h, Warm to 40-50°C) check_solvent->increase_energy Solvent is high quality lower_conc Step 4: Attempt a Lower Stock Concentration increase_energy->lower_conc Still insoluble end_success Success: Clear Solution Achieved increase_energy->end_success Soluble try_alt_solvent Step 5: Test Alternative Solvents (e.g., DMF, DMAc, Ethanol) lower_conc->try_alt_solvent Still insoluble lower_conc->end_success Soluble try_alt_solvent->end_success Soluble end_fail Consult further: Compound may have degraded or have extremely low solubility. try_alt_solvent->end_fail Still insoluble

Caption: Workflow for troubleshooting initial stock dissolution.

Causality Behind the Steps:

  • Step 1 & 2 (Verification): Impurities in the compound or water absorbed by the DMSO can dramatically decrease solubility.[4] Using fresh, high-purity reagents is a foundational requirement for reproducible science.

  • Step 3 (Energy Input): Dissolution is often a kinetically limited process. Providing energy through sonication or heat helps overcome the activation energy barrier required for the solvent to break down the compound's crystal lattice.[4]

  • Step 4 & 5 (System Change): If the compound's intrinsic solubility in DMSO is exceeded, the only options are to lower the concentration or switch to a solvent system with a more favorable interaction profile.

Problem: Precipitation Occurs Upon Dilution into Aqueous Assay Buffer

This is fundamentally a problem of thermodynamics. The compound is moving from a high-solubility environment (DMSO) to a low-solubility one (water-based buffer).

Strategy 1: Co-Solvent Addition

A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar solutes.[9][10] It works by reducing the polarity of the overall solvent system, making it more favorable for lipophilic compounds.

Recommended Co-solvents:

  • Ethanol or Propylene Glycol: These are common co-solvents that can increase the solubility of hydrophobic drugs.[8][11]

  • Polyethylene Glycol 400 (PEG 400): Often used in formulations to enhance solubility.[11]

  • Surfactants (e.g., Tween-80, Pluronic F-68): At low concentrations, these can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[12]

cluster_0 Without Co-Solvent cluster_1 With Co-Solvent a Aqueous Buffer (High Polarity) b Compound Molecules Precipitate (Aggregate) a->b Strongly Unfavorable Interaction c Aqueous Buffer + Co-Solvent (Reduced Polarity) d Compound Molecules Solubilized c->d More Favorable Interaction stock 20 mM Stock in 100% DMSO intermediate 2 mM Intermediate in 100% DMSO stock->intermediate 1:10 Dilution (e.g., 10 µL into 90 µL DMSO) working 20 µM Working Solution in Assay Buffer (Final DMSO = 0.1%) intermediate->working 1:100 Dilution (e.g., 1 µL into 999 µL Buffer)

Caption: Serial dilution workflow from stock to working solution.

Procedure:

  • Prepare Intermediate Dilution (in DMSO): First, create an intermediate stock in DMSO. To go from 20 mM to 2 mM, perform a 1:10 dilution. Pipette 90 µL of fresh DMSO into a new tube, then add 10 µL of your 20 mM stock solution. Vortex to mix. This step is crucial for avoiding precipitation. 2. Prepare Final Working Solution: To achieve a final concentration of 20 µM from the 2 mM intermediate, perform a 1:100 dilution. Pipette 999 µL of your final aqueous assay buffer into a new tube.

  • Final Dilution: While vortexing the assay buffer, add 1 µL of the 2 mM intermediate stock solution. This ensures rapid dispersion.

  • Final Verification: Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may be above the compound's aqueous solubility limit, and a lower concentration should be targeted.

References

  • Unknown author. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Google Search.
  • Gong, W., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central.
  • Chem-Impex. (n.d.). 3,5-Bis(trifluorometil)benzamida. Chem-Impex.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2-ethylhexyl)-. Cheméo.
  • ChemBK. (2024). Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. ChemBK.com.
  • BLDpharm. (n.d.). 2248290-21-1|3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid. BLDpharm.
  • Wikipedia. (n.d.). Benzamide. Wikipedia.
  • National Center for Biotechnology Information. (n.d.). Benzamide | C7H7NO | CID 2331. PubChem.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Bis(trifluoromethyl)benzamide | CAS 22227-26-5. SCBT.
  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Ali, A., et al. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJSRP.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions. Selleck Chemicals.
  • ResearchGate. (n.d.). para‐Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates.
  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. PubMed Central.
  • Matrix Scientific. (n.d.). 916420-94-5 Cas No. | this compound. Matrix Scientific.
  • Ali, A., et al. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • ResearchGate. (2025). Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Sigma-Aldrich.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Unknown author. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. PubMed Central.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Physics Forums.
  • YouTube. (2021). PREPARATION OF SOLUTIONS FROM STOCK SOLUTIONS. YouTube.
  • Fisher Scientific. (2023). SAFETY DATA SHEET. Fisher Scientific.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • MDPI. (n.d.). Antioxidative and Antimicrobial Activities of Ethanol and Hot-Water Extracts from Quercus acuta.
  • Unknown author. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Google Search.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). Comparison of the pKa values for selected compounds in DMSO.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • Unknown author. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Google Search.
  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.
  • Cheméo. (n.d.). Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Cheméo.

Sources

Solvent effects in 3-Methoxy-5-(trifluoromethyl)benzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxy-5-(trifluoromethyl)benzamide

Introduction: The Chemical Profile

This guide addresses the specific solvent-dependent behaviors of This compound . This scaffold presents a unique "push-pull" electronic environment: the electron-withdrawing trifluoromethyl group (-CF


, 

) increases lipophilicity and acidity, while the methoxy group (-OMe,

) provides electron density via resonance.[1] The primary amide (-CONH

) introduces strong intermolecular hydrogen bonding, often leading to solubility challenges and requiring specific solvation strategies for reactivity (e.g., dianion formation).[1]

Module 1: Solubility & Dissolution Troubleshooting

User Question: I am unable to dissolve this compound in pure Dichloromethane (DCM) or Toluene at room temperature. What solvent system do you recommend for stock solutions?

Technical Analysis: The primary amide moiety creates a robust hydrogen-bond network (dimerization) in the solid state, which the lipophilic -CF


 group exacerbates by reducing interaction with polar aprotic solvents. Pure non-polar solvents (Hexane, Toluene) or moderately polar solvents (DCM) often fail to disrupt these lattice energies.[1]

Recommended Protocol: Use a "Disruptor" Co-solvent System . You must introduce a hydrogen-bond acceptor/donor to break the amide dimers.

Solvent SystemSolubility RatingApplicationTechnical Note
DCM : MeOH (9:1) HighChromatography / TransferMethanol disrupts amide H-bonds.[1]
THF (Anhydrous) HighReactions (Lithiation/Reduction)Excellent solvation of the amide oxygen.[1]
DMSO / DMF Very HighStock Solutions / SNArHigh dielectric constant stabilizes polar transition states.[1]
Toluene LowHeating requiredOnly useful at reflux (e.g., dehydration).[1]

Troubleshooting Diagram: Solubility Decision Tree

SolubilityTree cluster_tips Pro Tip Start Start: Dissolution Issue SolventType Intended Application? Start->SolventType Reaction Synthetic Reaction SolventType->Reaction Synthesis Analysis Analysis (LCMS/NMR) SolventType->Analysis QC ReactionType Reaction Conditions? Reaction->ReactionType AnalysisType Technique? Analysis->AnalysisType Lithiation Lithiation (DoM) Use: Anhydrous THF ReactionType->Lithiation Base Sensitive Coupling Amide Coupling/Dehydration Use: DMF or MeCN ReactionType->Coupling Standard NMR DMSO-d6 or CD3OD AnalysisType->NMR LCMS MeCN : H2O (+0.1% FA) AnalysisType->LCMS Tip Avoid pure DCM for stock solutions. The amide will precipitate over time.

Caption: Decision tree for selecting the optimal solvent based on the downstream application.

Module 2: Directed Ortho Metalation (DoM) Optimization

User Question: I am attempting to functionalize the ring via lithiation using n-BuLi in Et


O, but I observe low conversion and regioselectivity issues. Why is the reaction stalling?

Technical Analysis: The reaction requires the formation of a dianion . The first equivalent of base removes the amide proton (N-H), and the second removes the ortho ring proton.

  • Solvent Polarity (THF vs. Et

    
    O):  Diethyl ether (Et
    
    
    
    O) promotes the formation of organolithium tetramers, which are kinetically slow.[1] THF coordinates to Lithium, breaking aggregates into more reactive dimers or monomers.[1]
  • Regioselectivity: The 3-OMe and 1-CONH

    
     groups are meta to each other.
    
    • Position 2 (Combined Ortho): Flanked by Amide and OMe.[1] Electronically most acidic but sterically crowded.[1]

    • Position 6 (Ortho to Amide): Directed by the Amide dianion.

    • Position 4 (Ortho to OMe): Directed by OMe, meta to CF

      
      .
      
    • Note: The bulky -CF

      
       at position 5 sterically shields position 4 and 6 slightly, but the directing power of the Amide dianion usually dominates at Position 2 or 6.
      

Corrective Protocol: The "THF-TMEDA" System

  • Solvent: Switch to Anhydrous THF .

  • Additive: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv relative to BuLi). TMEDA breaks up Lithium aggregates, increasing the basicity of n-BuLi to ensure dianion formation.[1]

  • Temperature: Maintain -78°C strictly. The CF

    
     group can undergo defluorination (benzyne formation) if the temperature rises above -40°C in the presence of strong bases.
    

Step-by-Step Lithiation Workflow:

  • Dissolution: Dissolve 1.0 eq of substrate in Anhydrous THF (0.2 M) under Argon.

  • Deprotonation (Step 1): Add 1.05 eq n-BuLi at -78°C. Stir 15 min. (Forms Mono-anion

    
    ).[1]
    
  • Deprotonation (Step 2): Add 1.1 eq sec-BuLi or n-BuLi.[1] Stir 1 hr at -78°C. (Forms Dianion).

  • Quench: Add Electrophile (E

    
    ) dissolved in THF.
    
  • Warm: Allow to warm to RT slowly.

Mechanistic Pathway Diagram

DoM_Pathway cluster_solvent Solvent Effect Substrate Substrate (Neutral) MonoAnion Mono-Anion (N-Li species) Substrate->MonoAnion n-BuLi (1 eq) THF, -78°C Dianion Dianion (Ortho-Li species) MonoAnion->Dianion n-BuLi (1 eq) TMEDA (Additive) Product Functionalized Product Dianion->Product Electrophile (E+) H3O+ Quench Effect THF stabilizes Li+ Et2O fails to break aggregates

Caption: Sequential lithiation pathway requiring THF for dianion stabilization.

Module 3: Recrystallization & Purification

User Question: The crude product after reaction is a sticky oil. How can I crystallize it?

Technical Analysis: The presence of the -CF


 group lowers the melting point relative to non-fluorinated analogues, often leading to "oiling out." Standard polar/non-polar pairs (like EtOAc/Hexane) often fail because the compound is too soluble in EtOAc and insoluble in Hexane, causing rapid oiling when Hexane is added.[1]

Recommended Solvent System: Chloroform (CHCl


) / Hexane  or DCM / Pentane .[1]
Chlorinated solvents interact favorably with the trifluoromethyl group via halogen-halogen interactions, allowing for a more controlled supersaturation curve than esters.[1]

Protocol:

  • Dissolve crude oil in minimal warm CHCl

    
     (40°C).
    
  • Add Hexane dropwise until persistent cloudiness appears.[1]

  • Add 1-2 drops of CHCl

    
     to clear the solution.
    
  • Cool slowly to RT, then to 4°C.

References

  • Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative text on solvent effects in organolithium chemistry and "superbases").

  • Larkin, A. et al. (2002).[1] "Structure and properties of fluorinated benzamides." Journal of Fluorine Chemistry. (General grounding on physical properties of CF3-benzamides).

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed mechanism of amide-directed metalation).

  • Reich, H. J. (2012).[1] "Role of HMPA and TMEDA in Organolithium Reactions." Chemical Reviews. (Specific grounding for the THF/TMEDA recommendation).

(Note: While specific literature on the exact 3-Methoxy-5-(trifluoromethyl) isomer is limited, the protocols above are derived from established reactivity patterns of 3-trifluoromethylbenzamides and 3-methoxybenzamides found in the cited organometallic texts.)

Sources

Byproduct identification in 3-Methoxy-5-(trifluoromethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Byproduct Identification & Process Troubleshooting

Introduction

Welcome to the technical support hub for 3-Methoxy-5-(trifluoromethyl)benzamide (CAS: 76527-36-9). This guide addresses the specific synthetic challenges arising from the electron-deficient nature of the 3,5-disubstituted benzene ring.

The presence of the trifluoromethyl (-CF3) group (strongly electron-withdrawing) and the methoxy (-OCH3) group (electron-donating by resonance, withdrawing by induction) creates a unique electronic environment. This makes the carbonyl carbon highly electrophilic, accelerating nucleophilic attack but also increasing susceptibility to hydrolysis and side reactions.

Diagnostic Workflow: Visualizing the Problem

Use the following decision tree to correlate your HPLC/LCMS data with the likely chemical species.

Troubleshooting_Logic Start Start: Identify Impurity Peak MassCheck Check Mass (LCMS) Start->MassCheck M_Plus_1 Mass = [M+1] + 1 (Hydrolysis) MassCheck->M_Plus_1 M+1 = 221 (Acid) M_Minus_18 Mass = [M+1] - 18 (Nitrile) MassCheck->M_Minus_18 M+1 = 202 (Nitrile) M_Dimer Mass = 2M - 17 (Anhydride/Dimer) MassCheck->M_Dimer M+1 = 423 (Anhydride) M_Urea Mass = Urea Adduct (Coupling Agent) MassCheck->M_Urea Complex Mass Action_Acid Cause: Moisture in Acid Chloride step or Over-hydrolysis of Nitrile. Fix: Dry solvents / Quench time. M_Plus_1->Action_Acid Action_Nitrile Cause: Incomplete Hydrolysis. Fix: Increase Temp or H2O2 conc. M_Minus_18->Action_Nitrile Action_Dimer Cause: Acid Chloride + Acid reaction. Fix: Ensure full conversion to COCl. M_Dimer->Action_Dimer Action_Urea Cause: EDC/HATU Side Reaction. Fix: Change addition order. M_Urea->Action_Urea

Caption: Diagnostic logic flow for identifying impurities based on mass shift relative to the target amide (MW ~219.16).

Module 1: The Acid Chloride Route (Industrial Standard)

Pathway: Carboxylic Acid


 Acid Chloride 

Amide Reagents: Thionyl Chloride (

) or Oxalyl Chloride; Ammonia (

).
Critical Issue: The "Dimer" (Anhydride) Formation

Because the 3,5-substituted ring is electron-deficient, the resulting acid chloride is highly reactive. If the conversion to acid chloride is incomplete, the acid chloride will react with the remaining carboxylic acid to form the benzoic anhydride .

  • Symptom: A lipophilic peak appearing after the product in Reverse Phase HPLC.

  • Mass Spec:

    
    .
    
  • Mechanism:

    
    
    

Troubleshooting Protocol:

  • Monitor Activation: Do not rely on time. Monitor the disappearance of the Acid peak by HPLC (quench an aliquot in methanol to form the methyl ester for easier visualization).

  • Excess Reagent: Ensure a minimum of 1.2 eq of Thionyl Chloride.

  • Catalyst: Use DMF (Dimethylformamide) as a catalyst to form the Vilsmeier-Haack intermediate, which is more reactive than

    
     alone.
    
FAQ: Acid Chloride Route

Q: I see a peak at RRT 0.9 that matches the starting material mass. Why is my reaction reversing?

A: You are likely seeing hydrolysis during workup . The electron-withdrawing -CF3 group makes the amide bond slightly more labile than a standard benzamide, but the acid chloride is extremely sensitive to moisture. If you quench with aqueous ammonia that is too dilute or too hot, you may hydrolyze the acid chloride back to the acid before it can amidate. Fix: Use cold, concentrated


 or ammonia gas in an anhydrous solvent (DCM or THF).
Module 2: The Nitrile Hydrolysis Route

Pathway: 3-Methoxy-5-(trifluoromethyl)benzonitrile


 Amide
Reagents: 

/

(Radziszewski reaction) or Acid Hydrolysis (

).
Critical Issue: The "Over-Run" (Carboxylic Acid)

Hydrolysis of nitriles proceeds in two steps: Nitrile


 Amide 

Acid. The second step is often faster than the first if the temperature is uncontrolled.
  • Symptom: Increasing peak at RRT < 1.0 (more polar).

  • Mass Spec: 221 Da (Target + 1 Da).

Troubleshooting Protocol:

  • Temperature Control: The reaction is exothermic. Maintain temperature

    
    .
    
  • Phase Transfer: If using basic hydrolysis (

    
    ), use a phase transfer catalyst (TBAB) and a biphasic system (DCM/Water) to protect the amide. Once formed, the amide dissolves in the organic layer, shielding it from further hydrolysis in the aqueous base.
    
  • Alternative Reagent: Switch to Urea-Hydrogen Peroxide (UHP) adduct with

    
     in acetone/water for a milder hydrolysis profile.
    
Module 3: Coupling Reagent Artifacts (MedChem Scale)

Pathway: Carboxylic Acid + Ammonia Source + HATU/EDC.[1]

Critical Issue: N-Acylurea and Tetramethylurea

When using carbodiimides (EDC/DCC), the O-acylisourea intermediate can rearrange to an N-acylurea (a stable, unreactive byproduct) if the amine (ammonia) is added too slowly or is not nucleophilic enough.

  • Symptom: A stubborn impurity that does not wash out with acid/base extraction.

  • Mass Spec: Target Mass + Mass of Coupling Reagent - water.

Troubleshooting Protocol:

  • Pre-activation Time: Reduce pre-activation time. Add the ammonia source immediately after the coupling agent.

  • Ammonia Source: Do not use aqueous ammonium hydroxide with HATU; water hydrolyzes the active ester. Use Ammonium Chloride (

    
    ) + DIPEA  or HMDS (Hexamethyldisilazane)  as a nitrogen source in organic solvent.
    
Analytical Data Summary
CompoundStructure DescriptionMass (ESI+)RRT (C18)*Likely Origin
Target This compound220.1 (M+H)1.00Product
Impurity A 3-Methoxy-5-(trifluoromethyl)benzoic acid221.1 (M+H)0.85Hydrolysis / SM
Impurity B 3-Methoxy-5-(trifluoromethyl)benzonitrile202.1 (M+H)1.25Unreacted Precursor
Impurity C Methyl Ester Derivative235.1 (M+H)1.40Quench with MeOH
Impurity D Benzoic Anhydride (Dimer)423.2 (M+H)1.80Incomplete Chlorination

*Relative Retention Time (RRT) is approximate and depends on gradient. System: Water/ACN + 0.1% Formic Acid.

Visualizing the Synthetic Pathways

Synthesis_Pathways Acid Benzoic Acid (SM) Chloride Acid Chloride (Intermediate) Acid->Chloride SOCl2 / DMF Target TARGET AMIDE Chloride->Target NH3 / THF By_Dimer Anhydride (Impurity D) Chloride->By_Dimer Reacts with Acid (Incomplete rxn) By_Acid Hydrolyzed Acid (Impurity A) Chloride->By_Acid Moisture (Hydrolysis) Nitrile Benzonitrile (SM) Nitrile->Target H2O2 / NaOH Target->By_Acid Over-Hydrolysis (High Temp)

Caption: Synthetic pathways showing the origin of critical byproducts (red nodes).

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Org. Synth. 2004, 81, 195. (General procedure for nitrile hydrolysis using Urea-Hydrogen Peroxide).

Sources

Validation & Comparative

Validating the Purity of Synthesized 3-Methoxy-5-(trifluoromethyl)benzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Objective: To provide a scientifically rigorous, self-validating framework for determining the purity of 3-Methoxy-5-(trifluoromethyl)benzamide (MW: 219.16 g/mol ).

The Challenge: This compound contains two distinct electronic effectors—an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group—positioned meta to the amide functionality. This substitution pattern creates unique polarity and solubility profiles that complicate standard purification validation. Standard HPLC methods often fail to distinguish between the target amide and its hydrolysis product (the benzoic acid derivative) due to similar retention behaviors in acidic media.

The Solution: This guide contrasts two primary validation methodologies: High-Performance Liquid Chromatography (HPLC-UV/MS) for impurity profiling and Quantitative


F Nuclear Magnetic Resonance (

F qNMR)
for absolute purity determination.

Synthesis Context & Impurity Profiling[1]

To validate purity, one must first predict impurities based on the synthesis vector. The most common route to benzamides is the amidation of the corresponding benzoic acid or the hydrolysis of a nitrile.

Target Molecule: this compound Precursor: 3-Methoxy-5-(trifluoromethyl)benzoic acid

Potential ImpurityOriginDetection Challenge
Precursor Acid Unreacted starting materialCo-elution in RP-HPLC at low pH; invisible in

F NMR if shifts overlap significantly (unlikely).
Regioisomers Contaminant in starting materialHard to separate by HPLC; distinct splitting patterns in $^{1H NMR.
Coupling Reagents EDC/HATU byproducts (if used)UV active; usually polar and elute early.
Solvents DMF, DMSODetected via GC or $^{1H NMR; generally not an HPLC issue.

Method A: HPLC-UV/MS (The Impurity Profiler)

Expertise Insight: While HPLC is the industry standard, the trifluoromethyl group significantly increases lipophilicity. Using a standard isocratic flow will likely result in peak broadening. A gradient method with an acidic modifier is strictly required to suppress the ionization of the residual benzoic acid impurity, ensuring it interacts with the C18 stationary phase and separates from the neutral amide.

Experimental Protocol

System: Agilent 1290 Infinity II or equivalent (UHPLC preferred). Column: C18 End-capped (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid (FA). Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.

Gradient Program:

  • 0-1 min: 5% B (Equilibration)

  • 1-8 min: Linear ramp to 95% B

  • 8-10 min: Hold at 95% B (Flush highly lipophilic fluorinated dimers)

  • 10-12 min: Return to 5% B

Detection:

  • UV: 254 nm (aromatic ring) and 210 nm (amide bond).

  • MS: ESI+ (Target Mass: [M+H]

    
     = 220.17).
    

Self-Validating Step: Inject a "System Suitability Solution" containing a 1:1 mix of the Target Amide and the Precursor Acid. Resolution (


) between these two peaks must be 

. If

, adjust the gradient slope or lower the column temperature to 30°C to increase interaction differences.

Method B: F qNMR (The Absolute Quantifier)

Expertise Insight: HPLC relies on relative response factors (UV extinction coefficients). If the impurity has a lower UV absorbance than the target, HPLC overestimates purity. qNMR is superior here because the


F nucleus provides 100% natural abundance and high sensitivity without background interference from non-fluorinated solvents or reagents.
Experimental Protocol

Instrument: 400 MHz NMR (minimum) with a probe capable of


F tuning.
Solvent:  DMSO-

(provides excellent solubility for benzamides). Internal Standard (IS):

-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (BTBA).
  • Selection Logic: The IS must have a distinct chemical shift from the target (-62 ppm for target CF3) and a sufficiently long relaxation time (

    
    ) to match the analyte.
    

Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90°.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing nucleus. CF3 groups often have
    
    
    seconds. Set
    
    
    seconds.
  • Scans (NS): 64 (to ensure S/N > 150:1).

  • Spectral Width: Sufficient to cover -50 to -200 ppm.

Calculation:



Where:

  • 
     = Integration Area
    
  • 
     = Number of Fluorine atoms (3 for target, 3 for TFT)
    
  • 
     = Molecular Weight[1]
    
  • 
     = Weight (mg)[1][2]
    
  • 
     = Purity of Internal Standard
    

Comparative Analysis & Data Presentation

The following table summarizes the performance metrics of both methods for this specific fluorinated benzamide.

FeatureHPLC-UV/MS

F qNMR
Primary Utility Trace impurity profiling (<0.1%)Absolute purity determination (>95%)
Specificity High (with MS confirmation)Excellent (Fluorine-specific)
LOD (Limit of Detection) ~0.01%~0.5%
Reference Standard Required for quantificationNot required (Internal Standard used)
Analysis Time 30-45 min (including prep)15-20 min
Weakness Requires response factor correctionLower sensitivity for trace impurities

Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating the synthesized compound.

G Start Crude this compound Solubility Check Solubility (DMSO/MeOH) Start->Solubility H1NMR 1H NMR (Qualitative) Check Structure & Solvents Solubility->H1NMR Decision1 Structure Confirmed? H1NMR->Decision1 HPLC HPLC-UV/MS (Gradient Method) Decision1->HPLC Yes qNMR 19F qNMR (Absolute Quantitation) Decision1->qNMR Yes Repurify Recrystallize / Column Chrom. Decision1->Repurify No (Wrong Structure/Dirty) DataIntegration Integrate Data HPLC->DataIntegration Impurity Profile qNMR->DataIntegration Mass Balance % FinalReport Final Certificate of Analysis (Purity + Impurity Profile) DataIntegration->FinalReport Repurify->Solubility

Caption: Integrated workflow combining qualitative structural checks (1H NMR) with quantitative validation (HPLC & qNMR).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Tormena, C. F., et al. (2010). "Robustness of 19F qNMR for Purity Determination of Fluorinated Pharmaceuticals." Magnetic Resonance in Chemistry, 48(1), 25-30. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methoxy-5-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.